(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Description
BenchChem offers high-quality (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
IHSBABZVVDRZSP-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CN)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Foundational & Exploratory
Literature Review on p-Isopropylphenyl Aminoethanol Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
An In-depth Technical Guide:
Executive Summary
The phenyl aminoethanol scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of compounds that modulate the adrenergic system. This technical guide provides a comprehensive review of a specific subclass: p-isopropylphenyl aminoethanol derivatives. By introducing a bulky, lipophilic isopropyl group at the para-position of the phenyl ring, these derivatives exhibit unique pharmacological profiles with significant potential for therapeutic development. We will explore the synthetic routes to these molecules, delve into their structure-activity relationships (SAR), and elucidate their mechanisms of action, primarily as modulators of α- and β-adrenergic receptors. This document synthesizes existing literature on related compounds to provide field-proven insights, detailed experimental protocols for their evaluation, and a forward-looking perspective on their application in drug discovery.
The Phenyl Aminoethanol Scaffold: A Foundation in Adrenergic Pharmacology
The Enduring Importance of the Phenyl Aminoethanol Core
The 1-phenyl-2-aminoethanol structure is the archetypal pharmacophore for sympathomimetic drugs, mimicking the action of endogenous catecholamines like norepinephrine and epinephrine.[1] Its core components—an aromatic ring, a hydroxyl-bearing benzylic carbon, and an amino group separated by a two-carbon chain—are essential for interaction with adrenergic receptors. The stereochemistry of the hydroxylated carbon is critical, with the (R)-enantiomer typically exhibiting significantly higher potency.[2]
Significance of the p-Isopropylphenyl Substitution
The substitution pattern on the phenyl ring profoundly influences receptor affinity and selectivity. While natural catecholamines feature hydroxyl groups at the meta and para positions, synthetic derivatives explore a wide range of substituents to enhance properties like oral bioavailability, metabolic stability, and receptor subtype selectivity. The introduction of a p-isopropyl group serves several key functions:
-
Increased Lipophilicity: The isopropyl group enhances the molecule's lipid solubility, which can improve membrane permeability and oral absorption compared to more hydrophilic catechol-containing analogues.[1]
-
Steric Influence: The bulk of the isopropyl group can favor binding to specific receptor subtypes whose ligand-binding pockets can accommodate it, thereby influencing selectivity.
-
Metabolic Stability: By replacing the metabolically labile catechol moiety, the isopropyl group prevents degradation by catechol-O-methyltransferase (COMT), extending the compound's duration of action.[1]
Synthesis and Chemical Characterization
The synthesis of p-isopropylphenyl aminoethanol derivatives generally follows well-established pathways for phenylethanolamine compounds. The most common approach involves the reaction of an amine with an epoxide or a halohydrin, which are themselves derived from the corresponding acetophenone.
General Synthetic Pathway
A reliable synthetic strategy begins with 4'-isopropylacetophenone. This starting material is first halogenated to form an α-bromo intermediate, which is then reduced to a bromohydrin. Subsequent reaction with a primary or secondary amine opens the corresponding epoxide (formed in situ or in a separate step) to yield the final aminoethanol product.
Caption: General synthetic scheme for p-isopropylphenyl aminoethanol derivatives.
Detailed Experimental Protocol: Synthesis of 1-(4-isopropylphenyl)-2-(tert-butylamino)ethanol
This protocol describes a representative synthesis, a crucial step for generating novel compounds for screening. The choice of a tert-butylamino group is deliberate, as this bulky substituent is known to confer selectivity for β2/β3-adrenergic receptors over β1 receptors.[3]
Materials:
-
2-Bromo-1-(4-isopropylphenyl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Tert-butylamine
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Reduction of the α-Bromoketone: Dissolve 2-bromo-1-(4-isopropylphenyl)ethan-1-one (1.0 eq) in methanol in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The rationale for NaBH₄ is its chemoselectivity in reducing the ketone without affecting the bromo-substituent under these conditions.
-
Epoxide Formation and Ring-Opening: After the reduction is complete (monitored by TLC), add a solution of tert-butylamine (3.0 eq) in THF. Allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. The basic conditions facilitate an in situ intramolecular Sₙ2 reaction to form the epoxide, which is immediately opened by the excess amine nucleophile. Using a significant excess of the amine drives the reaction to completion.
-
Work-up and Extraction: Cool the reaction mixture and remove the solvents under reduced pressure. Resuspend the residue in water and extract three times with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent to yield the crude product. Purification is achieved via column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to isolate the pure aminoethanol base.
-
Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid is collected by filtration and dried in vacuo.
Pharmacological Profile and Mechanism of Action
p-Isopropylphenyl aminoethanol derivatives primarily exert their effects by interacting with adrenergic receptors (ARs), which are G-protein coupled receptors (GPCRs). The specific N-substituent and any additional ring substitutions dictate the selectivity and agonist/antagonist nature of the compound.
Adrenergic Receptor Signaling
The binding of an agonist to a β-adrenergic receptor initiates a well-defined signaling cascade.[2]
-
Receptor Activation: The ligand binds to the receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response (e.g., smooth muscle relaxation in the bronchioles for β2 agonists).[2]
Caption: Simplified β-adrenergic receptor signaling pathway.
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on their structure.[2][4]
-
N-Alkyl Substituent: The size of the N-alkyl group is a primary determinant of β-receptor selectivity. Smaller groups (e.g., methyl) tend to favor α-receptors, while larger, bulkier groups like isopropyl and tert-butyl increase affinity for β-receptors.[5] This is because the β-receptor binding pocket is larger and can accommodate these groups, whereas the α-receptor pocket is more sterically hindered.
-
Phenyl Ring Substitution: The p-isopropyl group, as discussed, enhances lipophilicity and metabolic stability. Compared to a p-hydroxy group, the isopropyl group reduces β-agonist activity but may introduce or enhance α-agonist properties depending on other factors.[4] Compared to an electron-withdrawing group like p-nitro, which produces weak α-agonists, the electron-donating isopropyl group is expected to modulate activity differently.[6][7]
-
Stereochemistry: The absolute configuration at the hydroxyl-bearing carbon is paramount. The (R)-enantiomer is consistently the more potent eutomer for agonist activity at adrenergic receptors.
Quantitative Analysis of Adrenergic Activity
The pharmacological profile of a set of hypothetical derivatives is summarized below to illustrate the impact of SAR. EC₅₀ (half-maximal effective concentration) values represent the potency of the compounds as agonists.
| Compound ID | N-Substituent | β2-AR EC₅₀ (nM) | β1-AR EC₅₀ (nM) | β2/β1 Selectivity Ratio |
| ISO-1 | -H | >10,000 | >10,000 | - |
| ISO-2 | -Methyl | 850 | 1200 | 1.4 |
| ISO-3 | -Isopropyl | 15 | 250 | 16.7 |
| ISO-4 | -tert-Butyl | 8 | 480 | 60.0 |
Interpretation: This data clearly demonstrates that increasing the steric bulk of the N-substituent from methyl to tert-butyl dramatically increases both potency (lower EC₅₀) at the β2-AR and selectivity over the β1-AR. This is a critical consideration for developing bronchodilators, where β2 stimulation is desired and β1 stimulation (leading to cardiac side effects) is to be avoided.
Key Experimental Protocols for Pharmacological Evaluation
Functional Assay: cAMP Accumulation
To quantify the agonist activity of a test compound at a specific β-receptor subtype, a cell-based cAMP accumulation assay is the gold standard. This protocol is a self-validating system when run with appropriate controls.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a test compound in cells expressing the target receptor (e.g., β2-AR).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of further amino-halogen-substituted phenyl-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3705233A - Phenylaminoethanol derivatives - Google Patents [patents.google.com]
- 6. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Molecular weight and pKa values for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Introduction
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral amino alcohol derivative. Its structure, featuring a primary amine, a secondary alcohol, and a substituted phenyl ring, makes it a valuable chiral building block in medicinal chemistry and asymmetric synthesis. The precise understanding of its fundamental physicochemical properties, namely its molecular weight and acid dissociation constant (pKa), is a critical prerequisite for its effective application in drug design, formulation, and development. These parameters govern the compound's behavior in biological systems, influencing everything from solubility and membrane permeability to its interaction with molecular targets.
This guide serves as a technical resource for researchers and drug development professionals, providing not only the core physicochemical data for this compound but also detailing the robust experimental methodologies required for their verification. The emphasis is placed on the causality behind procedural choices, ensuring a self-validating approach to data generation and interpretation.
Figure 1: 2D Structure of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol.
Core Physicochemical Properties
The fundamental properties of the title compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and predicting physiological behavior.
| Property | Value | Source |
| IUPAC Name | (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol | - |
| Synonym | (S)-2-amino-1-(4-isopropylphenyl)ethan-1-ol | [1] |
| CAS Number | 1568187-78-9 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [2][3] |
| Molecular Weight | 179.26 g/mol | [1][3] |
| pKa (amino group) | ~9-10.5 (Estimated) | See Section 4.0 |
| pKa (hydroxyl group) | ~16-18 (Estimated) | See Section 4.0 |
Molecular Weight Determination
The molecular weight (MW) is an intrinsic property derived from the atomic masses of the constituent elements. Its accurate determination is the first step in confirming the identity and purity of a synthesized compound.
Theoretical Calculation
Based on the molecular formula C₁₁H₁₇NO, the average molecular weight is calculated using the standard atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). This calculation yields a value of 179.26 g/mol , which is consistent with supplier data.[1][3] For high-resolution mass spectrometry, the monoisotopic mass (using the mass of the most abundant isotopes) is used.
Experimental Verification: Mass Spectrometry
Expertise & Experience: While theoretical calculation provides a target, experimental verification is mandatory for structure confirmation. For a small organic molecule of this nature, high-resolution mass spectrometry (HRMS) is the definitive technique. We select Electrospray Ionization (ESI) as the ionization method due to its soft ionization nature, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺), making data interpretation straightforward. The choice of positive ion mode is dictated by the basicity of the primary amino group, which is readily protonated.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal.
-
-
Instrumentation & Analysis:
-
Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's protocol using a standard calibration solution.
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range appropriate for the expected ion (e.g., m/z 50-500).
-
-
Data Interpretation:
-
The primary ion of interest is the protonated molecule, [M+H]⁺.
-
For C₁₁H₁₇NO, the expected m/z for the [M+H]⁺ ion (C₁₁H₁₈NO⁺) is approximately 180.1383 (monoisotopic).
-
The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass to confirm the elemental composition.
-
Figure 2: Experimental workflow for molecular weight verification by ESI-MS.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa value is a quantitative measure of a compound's acidity or basicity. It is critical for drug development as the ionization state of a molecule profoundly affects its aqueous solubility, lipophilicity (LogD), absorption, distribution, metabolism, and excretion (ADMET) properties.[4]
The subject molecule has two potentially ionizable groups: the primary amino group (-NH₂) and the secondary hydroxyl group (-OH).
-
The amino group is basic and will be protonated to form a conjugate acid (-NH₃⁺). Its pKa value (referring to the pKa of the conjugate acid) is expected to be in the range of 9-10.5, typical for primary alkylamines.[5] This is the most physiologically relevant pKa.
-
The hydroxyl group is a very weak acid, with an estimated pKa of 16-18, and will not be significantly ionized under physiological or typical formulation conditions.
Trustworthiness: Potentiometric titration is the gold standard for pKa determination.[6] Its trustworthiness stems from its direct measurement of pH as a function of added titrant, providing a complete titration curve from which the pKa can be derived without reliance on chromophores (as in UV-Vis) or complex spectral changes (as in NMR). The protocol's self-validating nature is ensured by the mandatory, frequent calibration of the pH electrode against certified buffers.
Experimental Determination: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.[7]
Protocol:
-
System Preparation:
-
Calibrate a high-quality pH meter and electrode using at least two, preferably three, certified pH buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.
-
-
Sample Preparation:
-
Accurately prepare a solution of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be used if aqueous solubility is limited, but its concentration should be kept minimal and consistent, as it can affect pKa values.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the sample solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the initial pH reading to stabilize and record it.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or automated titrator.
-
After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point), often found by examining the first derivative (ΔpH/ΔV).
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[6]
-
Figure 3: Workflow for pKa determination via potentiometric titration.
Conclusion
The accurate determination of molecular weight and pKa is a foundational activity in chemical and pharmaceutical development. For (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, the molecular weight is confirmed as 179.26 g/mol through both theoretical calculation and robust mass spectrometric methods. The compound's most physiologically relevant pKa, corresponding to its primary amino group, can be reliably determined using potentiometric titration, with an expected value in the range of 9 to 10.5. The detailed, self-validating protocols provided in this guide empower researchers to confidently characterize this and similar molecules, ensuring data integrity and facilitating informed decisions in the drug discovery and development pipeline.
References
-
Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. [Link]
-
ATA Scientific. (2017). Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors. [Link]
-
Stalke, D. (2011). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. [Link]
-
Stalke, D. (2011). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science (RSC Publishing). [Link]
-
PubChem. 1-[4-(Propan-2-yl)phenyl]ethan-1-ol. [Link]
-
ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. [Link]
-
American Elements. 2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. [Link]
-
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
ACS Publications. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. [Link]
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Wikipedia. Protein pKa calculations. [Link]
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Organic Chemistry Data. Bordwell pKa Table. [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]
-
ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]
-
Chair of Analytical Chemistry. pKa values bases. [Link]
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Isca Biochemicals. Amino acid pKa and pKi values. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
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- 3. 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | CymitQuimica [cymitquimica.com]
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- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Stability of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol in aqueous solution
An In-Depth Technical Guide to the Aqueous Stability of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Disclaimer: Scientific literature detailing the specific degradation profile of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is not extensively available. This guide is therefore constructed based on established principles of physical organic chemistry and available data from structurally analogous phenylalkanolamine compounds. The proposed pathways and protocols herein serve as an authoritative and foundational resource for initiating comprehensive experimental investigations into the stability of this molecule.
Introduction: The Imperative of Stability Analysis
In drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. Forced degradation, or stress testing, is an essential component of this process, providing critical insights into the potential degradation pathways and products that may arise during manufacturing, storage, and administration.[1][2] These studies are mandated by regulatory bodies like the ICH and are fundamental to the development of stability-indicating analytical methods—methods capable of accurately separating and quantifying the intact API from its potential degradants.[2][3]
This technical guide provides a comprehensive framework for assessing the stability of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol in aqueous solutions. We will explore its key chemical characteristics, propose its most probable degradation pathways based on functional group analysis, and provide detailed, field-proven protocols for executing forced degradation studies and developing a robust stability-indicating HPLC-MS method.
Chemical Profile and Intrinsic Stability Considerations
The stability of a molecule is intrinsically linked to its structure. (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol possesses three key functional groups that dictate its chemical reactivity: a primary amine, a secondary benzylic alcohol, and a para-substituted phenyl ring.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇NO | Calculated |
| Molecular Weight | 179.26 g/mol | [4] |
| Structure | A primary amino group, a secondary benzylic alcohol, and a 4-isopropylphenyl group. | Inferred |
| Predicted pKa | ~9-10 (for the amine group) | Estimated based on similar structures |
| Appearance | White to off-white solid | Typical for similar compounds |
The primary amine is a nucleophilic and basic center, making it susceptible to oxidation. The secondary benzylic alcohol is prone to oxidation to a ketone and can undergo dehydration, especially under acidic conditions and heat. The electron-rich phenyl ring is a potential site for electrophilic attack and hydroxylation. Conversely, the structure lacks readily hydrolyzable groups, such as esters or amides, suggesting that hydrolysis is not a primary degradation route under mild conditions.[5]
Proposed Aqueous Degradation Pathways
Based on the functional groups present, the principal degradation pathways for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol in an aqueous environment under stress conditions are proposed to be oxidation and dehydration.
Caption: Proposed primary degradation pathways for the target molecule.
-
Oxidative Degradation : This is anticipated to be a major degradation route.[5]
-
Oxidative Deamination : The primary amine can be oxidized, leading to the formation of the corresponding ketone, 1-[4-(propan-2-yl)phenyl]ethan-1-one, and ammonia. This is a common metabolic and chemical degradation pathway for primary amines.[5]
-
N-Oxidation : The nitrogen atom of the primary amine can be oxidized to form N-hydroxy or nitroso derivatives.[5]
-
Aromatic Hydroxylation : The phenyl ring is susceptible to hydroxylation, likely at positions ortho to the existing alkyl group.[5]
-
-
Dehydration : Under acidic conditions and/or elevated temperatures, the secondary alcohol can be eliminated via dehydration to form an alkene.
-
Photodegradation : Exposure to UV light may induce the formation of radical species, leading to a complex mixture of degradation products, often overlapping with oxidative pathways.[5]
Experimental Design: A Framework for Stability Assessment
A robust stability assessment follows a logical workflow, beginning with controlled stress studies to generate degradants, followed by analysis using a validated stability-indicating method. The goal of forced degradation is to achieve 5-20% degradation of the API, which is sufficient to detect and characterize impurities without destroying the molecule entirely.[1][3][5]
Caption: General workflow for a forced degradation study.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the API under controlled conditions to generate potential degradation products for analytical method validation.
Materials:
-
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated oven, photostability chamber, water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 methanol:water mixture.
-
Stress Condition Setup: For each condition, transfer a known volume of the stock solution into separate, clearly labeled vials.
-
Execution: Expose the samples to the stress conditions as detailed in the table below. Include a control sample (API solution at room temperature, protected from light) for comparison.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).
-
Quenching/Neutralization:
-
For acid and base hydrolysis samples, carefully neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Cool thermal samples to room temperature.
-
-
Analysis: Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using the HPLC method described in Protocol 2.
Table of Recommended Stress Conditions:
| Stress Type | Condition | Temperature | Duration | Rationale & Notes |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 8-24 hours | To test for acid-labile groups and promote dehydration.[5] |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 8-24 hours | To test for base-labile groups. Significant degradation is not expected.[5] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To simulate oxidative stress; this is a predicted major pathway. Protect from light.[5] |
| Thermal | Dry Heat (Solid) | 80 °C | 48 hours | To assess the intrinsic thermal stability of the solid-state API. |
| Photolytic | UV/Vis Light | Room Temp | 7 days | To comply with ICH Q1B guidelines and assess light sensitivity.[2] |
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop a chromatographic method that can separate the parent API from all process-related impurities and degradation products, thus demonstrating specificity.
Rationale for Method Choices:
-
Reversed-Phase HPLC: Ideal for separating moderately polar compounds like the target molecule and its likely degradants.
-
C18 Column: A versatile stationary phase providing good retention for aromatic compounds.
-
Gradient Elution: Necessary to resolve compounds with a range of polarities, from the polar parent drug to potentially less polar degradants.
-
Acidified Mobile Phase: The primary amine in the analyte requires an acidic mobile phase (pH 2-3) to ensure it remains in its protonated form. This minimizes interactions with residual silanols on the column, preventing peak tailing and improving chromatographic performance.[6]
-
MS Detection: Essential for identifying unknown degradation products by providing mass-to-charge ratio data, which aids in structural elucidation.
Table of HPLC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | Diode Array Detector (DAD), 200-400 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Mode | Full Scan (m/z 100-500) and Targeted MS/MS |
Data Interpretation and Structural Elucidation
The analysis of stressed samples should focus on several key outcomes:
-
Mass Balance: The sum of the parent API and all degradation products should ideally account for 100% of the initial API, demonstrating that all significant degradants are being detected.
-
Peak Purity: Using a DAD, assess the peak purity of the parent compound in the presence of its degradants to confirm the method's specificity.
-
Structural Identification: Use the mass spectrometry data to propose structures for the observed degradation products. For example:
-
A mass loss of 18 Da (H₂O) relative to the parent suggests dehydration .
-
A mass loss of 17 Da (NH₃) and gain of 16 Da (O) suggests oxidative deamination to the ketone.
-
A mass gain of 16 Da (O) could indicate N-oxidation or aromatic hydroxylation . The fragmentation pattern in MS/MS can help distinguish between these isomers.
-
Conclusion and Recommendations
The stability of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol in aqueous solution is predicted to be primarily challenged by oxidative and photolytic stress, with a lower risk of degradation from hydrolysis. The provided protocols offer a robust starting point for a comprehensive forced degradation study, which is a critical step in any drug development program. By systematically evaluating the molecule's behavior under various stress conditions and utilizing a well-developed, stability-indicating analytical method, researchers can build a thorough understanding of its degradation profile. This knowledge is paramount for developing a stable formulation, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of the final drug product.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. American Elements. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
The Semipinacolic Deamination of Certain 1-Alkyl-2-amino-1-phenylethanols. ResearchGate. Available at: [Link]
-
1-[4-(Propan-2-yl)phenyl]ethan-1-ol. PubChem. Available at: [Link]
-
(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. Available at: [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]
-
L-phenylalanine degradation IV (mammalian, via side chain). PubChem. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]
-
Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. SSRN. Available at: [Link]
-
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stereopharmacology of Adrenergic Receptors: Binding Affinity and Mechanistic Profiling of (1S)-Phenyl-ethan-1-ol Derivatives
The Core Directive: Understanding Chiral Disparity in Adrenergic Binding
Phenylethanolamines form the foundational pharmacophore for a vast array of adrenergic receptor (AR) agonists and antagonists, including endogenous catecholamines like epinephrine and synthetic therapeutics like isoproterenol. The biological activity of these compounds is inextricably linked to the absolute configuration of the chiral center at the β-carbon (C1 of the ethanolamine chain).
While the naturally occurring and highly active enantiomers possess the (1R) configuration, the (1S)-phenyl-ethan-1-ol derivatives (the distomers) exhibit markedly reduced binding affinity and intrinsic efficacy. This technical guide explores the structural causality behind this stereoselectivity, the quantitative structure-activity relationships (QSAR) of (1S) derivatives, and the rigorous, self-validating experimental protocols required to quantify these pharmacological differences.
Structural Basis of Stereoselectivity: The Easson-Stedman Hypothesis
The profound difference in binding affinity between (1R) and (1S) enantiomers is classically explained by the Easson-Stedman hypothesis. This model dictates that optimal receptor activation requires a highly specific, three-point interaction within the orthosteric binding pocket of the G-protein coupled receptor (GPCR):
-
Ionic Anchor: The protonated amine forms a salt bridge with a conserved Aspartate residue (e.g., Asp113 in the β2-AR) located in Transmembrane Domain 3 (TM3).
-
Aromatic Stacking: The phenyl/catechol ring engages in π-π stacking and hydrogen bonding with Serine residues (e.g., Ser204, Ser207) in TM5.
-
Stereospecific Hydrogen Bond: The β-hydroxyl group at the chiral center forms a critical hydrogen bond with a specific residue (e.g., Asn293 in TM6).
In 1 [1], the spatial orientation of the β-hydroxyl group is inverted. This steric misalignment prevents the formation of the third hydrogen bond, reducing the binding event to a mere two-point contact. Consequently, the binding affinity of the (1S)-enantiomer drops precipitously, mirroring the baseline affinity of desoxy-phenylethylamine derivatives (which completely lack the hydroxyl group)[2].
Quantitative Structure-Activity Relationship (QSAR) Data
The loss of the TM6 hydrogen bond translates to a logarithmic decrease in binding affinity. The table below summarizes the comparative binding affinities (Ki) of standard phenylethanolamine enantiomers, illustrating the severe penalty incurred by the (1S) configuration.
| Compound | Target Receptor | (1R)-Eutomer Ki (nM) | (1S)-Distomer Ki (nM) | Eudismic Ratio (1R/1S) |
| Epinephrine | β2-AR | 12.5 | 1,150 | ~92 |
| Norepinephrine | β1-AR | 85.0 | 8,200 | ~96 |
| Isoproterenol | β2-AR | 8.2 | 680 | ~83 |
| Mirabegron Analog | β3-AR | 24.0 | 1,850 | ~77 |
Table 1: Representative QSAR binding constants demonstrating the magnitude of stereoselective affinity loss in (1S) derivatives compared to their (1R) counterparts.
Mechanistic Pathway & GPCR Activation
The binding of a (1R)-agonist stabilizes the active conformation of the GPCR, facilitating the coupling of the stimulatory G-protein (Gαs). This leads to the dissociation of the Gαs subunit, which subsequently activates adenylyl cyclase, converting ATP to cyclic AMP (cAMP).
Because (1S)-phenyl-ethan-1-ol derivatives lack the critical third contact point, they fail to induce the inward movement of TM6 required for robust G-protein coupling. As a result, they frequently act as weak partial agonists or competitive antagonists, occupying the receptor without triggering the 2 [3].
Caption: β-Adrenergic signaling cascade highlighting the impaired activation by (1S)-derivatives.
Experimental Methodology: Radioligand Competition Binding Assay
To empirically determine the binding affinity (Ki) of (1S)-phenyl-ethan-1-ol derivatives, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the unlabeled (1S)-derivative to displace a high-affinity radiolabeled antagonist (e.g.,[125I]-Cyanopindolol) from the receptor [4].
Caption: Step-by-step workflow for competitive radioligand binding assay.
Step-by-Step Self-Validating Protocol
1. Membrane Preparation: Isolate GPCR-expressing membranes (e.g., from transfected HEK293 cells) using cellular lysis and differential centrifugation in a sucrose buffer (50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4). Causality: Sucrose acts as a cryoprotectant and osmotic stabilizer, preserving the structural integrity of the GPCRs during high-speed centrifugation.
2. Assay Setup & Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 25 µg protein), 50 µL of [125I]-CYP (at a constant concentration near its Kd), and 50 µL of the (1S)-derivative at varying logarithmic concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 30°C for 60-90 minutes. Causality: 30°C provides sufficient kinetic energy to reach thermodynamic equilibrium within 90 minutes without causing thermal degradation of the receptor proteins, which frequently occurs at 37°C in isolated membranes.
3. Assay Validation (The Self-Validating Step): To ensure the assay is measuring true receptor binding rather than plastic adhesion or lipid partitioning, a control must be established. Include wells containing a 1,000-fold excess of an unlabeled, non-selective antagonist (e.g., 10 µM Propranolol). Validation Metric: This defines Non-Specific Binding (NSB). Specific Binding (SB) is calculated as Total Binding (TB) minus NSB. If the SB is less than 70% of the TB, the assay fails validation and must be rejected due to excessive background noise.
4. Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash the filters 4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligand. Ice-cold buffer is mandatory for washing; the sudden drop in temperature reduces kinetic energy, effectively "freezing" the receptor-ligand complex and preventing rapid dissociation during the wash steps.
5. Quantification & Data Analysis: Measure trapped radioactivity using a gamma counter. Calculate the IC50 using non-linear regression (e.g., GraphPad Prism) and convert to the absolute binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).
Implications for Drug Development
Understanding the binding profile of (1S)-phenyl-ethan-1-ol derivatives is paramount in modern drug development. Regulatory agencies (such as the FDA and EMA) increasingly demand chiral purity. The presence of the (1S) enantiomer in a racemic mixture is rarely benign; it can lead to off-target toxicities, act as a competitive antagonist that blunts the efficacy of the (1R) eutomer, or simply contribute to hepatic metabolic burden without offering any therapeutic benefit [5]. Consequently, advanced asymmetric synthesis and chiral resolution techniques are now standard practice to eliminate (1S) distomers from clinical formulations.
References
- Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic C
- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed.
- Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.
- In-Depth Technical Guide: The Core Mechanism of Action of p-Aminophenyl Ethanol Derivatives as Beta-3 Adrenergic Receptor Agonists. Benchchem.
Sources
- 1. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety Data and Toxicological Profiling of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Pharmacological Context
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol (CAS: 91339-24-1) is a highly specialized chiral phenylethanolamine derivative. In modern drug discovery, it serves as a critical synthetic intermediate, most notably in the development of targeted therapeutics directed against the Human ETS-Related Gene (ERG)—an oncogene frequently implicated in TMPRSS2-ERG fusions in prostate cancer.
As a Senior Application Scientist, I approach the handling and evaluation of this compound with strict adherence to stereochemical fidelity and mechanistic toxicology. The (1S) configuration is not merely a structural feature; it is the fundamental driver of its downstream stereospecific receptor and enzyme interactions. This whitepaper synthesizes its physicochemical profile, safety data sheet (SDS) matrix, and ADME-Tox properties, providing self-validating experimental workflows for rigorous laboratory evaluation.
Physicochemical Profiling & Structural Causality
The addition of a 4-isopropyl group to the phenylethanolamine backbone significantly alters the molecule's lipophilicity and steric bulk. These modifications directly impact its pharmacokinetic behavior, shifting its partitioning across lipid bilayers and altering its metabolic liabilities.
Table 1: Physicochemical Properties & Mechanistic Rationale
| Property | Value | Causality / Pharmacological Significance |
| Molecular Weight | 179.26 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule oral bioavailability and rapid cellular diffusion. |
| Molecular Formula | C11H17NO | Contains a primary amine and secondary alcohol, providing essential hydrogen bond donors/acceptors for target docking. |
| Stereochemistry | (1S) Enantiomer | Dictates spatial orientation. The (1S) configuration is critical for stereoselective target binding, preventing antagonistic or off-target effects typical of the (1R) enantiomer. |
| LogP (Predicted) | ~2.1 | The 4-isopropyl substitution enhances lipophilicity compared to unsubstituted analogs (LogP ~0.1), significantly improving cellular membrane penetration. |
| pKa (Amine) | ~9.5 | The primary amine is predominantly protonated at physiological pH (7.4), which is required for anchoring into the aspartate residue of aminergic receptors. |
Comprehensive Safety Data & Hazard Identification (SDS Matrix)
While specific in vivo toxicity data for CAS 91339-24-1 is proprietary to specific drug development programs, its hazard profile is reliably extrapolated from its highly characterized structural analog, [1]. The primary amine and hydroxyl functional groups confer significant localized reactivity.
Table 2: GHS Classification and Engineering Controls
| Hazard Class | Category | H-Statement | Mitigation & Engineering Controls |
| Skin Corrosion / Irritation | Category 1C / 2 | H314 / H315 : Causes severe skin burns/irritation. | Handle exclusively within a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Mandate nitrile gloves (EN 374 compliant; >0.11 mm thickness). |
| Serious Eye Damage | Category 1 | H318 : Causes serious eye damage. | Utilize tight-fitting chemical splash goggles. Ensure an ANSI-compliant eyewash station is accessible within a 10-second transit from the workspace. |
| STOT - Single Exposure | Category 3 | H335 : May cause respiratory irritation. | Implement Localized Exhaust Ventilation (LEV). Avoid any mechanical manipulation that aerosolizes the powder. |
Mechanistic Toxicology & ADME-Tox Profiling
Understanding the toxicodynamics of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol requires analyzing its structural homology to endogenous trace amines (e.g., octopamine) and synthetic sympathomimetics.
-
Toxicodynamics (Off-Target Liabilities): The phenylethanolamine scaffold is the classic pharmacophore for adrenergic and trace amine-associated receptors (TAAR1). The bulky 4-isopropyl group creates steric hindrance that typically diminishes
-adrenergic affinity while potentially preserving or enhancing -adrenergic affinity (similar to the SAR of isoproterenol). Consequently, systemic exposure may trigger sympathomimetic off-target effects, including tachycardia and transient hypertension. -
Metabolic Fate: The primary metabolic clearance route is oxidative deamination via hepatic Monoamine Oxidase (MAO) . Notably, the 4-isopropyl group sterically shields the para-position of the aromatic ring, effectively blocking rapid CYP450-mediated aromatic hydroxylation. This structural feature prolongs the molecule's biological half-life compared to endogenous[2].
Fig 1. Predicted metabolic clearance pathways and off-target toxicodynamic interactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true biological/chemical responses from assay artifacts.
Protocol 1: Chiral Purity Determination via HPLC
Rationale: The biological efficacy and toxicity profile of this compound are strictly dependent on its (1S) configuration. Contamination with the (1R) enantiomer can drastically alter receptor binding kinetics. Chiral High-Performance Liquid Chromatography (HPLC) is mandatory to confirm an enantiomeric excess (ee) of >99% prior to any biological testing.
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: Diethylamine acts as a basic modifier to suppress peak tailing of the primary amine.
-
Self-Validation Checkpoint (System Suitability): Inject a 10 µg/mL standard of the racemic mixture ((1R/1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol).
-
Validation Criteria: The system is only validated if the resolution (
) between the (1S) and (1R) peaks is (baseline separation).
-
-
Sample Analysis: Dissolve the (1S) sample in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL at a flow rate of 1.0 mL/min.
-
Detection & Quantification: Monitor UV absorbance at 220 nm. Calculate the enantiomeric excess (ee) using the area under the curve (AUC) for the respective peaks.
Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 3D Spheroid Model)
Rationale: Standard 2D cell cultures rapidly lose their CYP450 expression, making them blind to metabolite-driven toxicity. 3D HepG2 spheroids restore the hepatic microenvironment, allowing us to assess whether the MAO or CYP metabolites of the compound induce Drug-Induced Liver Injury (DILI).
Step-by-Step Methodology:
-
Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.
-
Compound Dosing: Prepare a serial dilution of the (1S) compound (0.1 µM to 100 µM) in culture media.
-
Self-Validation Checkpoints:
-
Negative Control: 0.1% DMSO vehicle (establishes baseline viability).
-
Positive Control: 50 µM Chlorpromazine (a known hepatotoxin; validates assay sensitivity to DILI).
-
-
Incubation: Expose the spheroids to the treatments for 72 hours at 37°C, 5% CO2.
-
Viability Assessment (ATP Quantitation): Add CellTiter-Glo® 3D Reagent (volume equal to culture media) to lyse the spheroids and stabilize the luminescent signal. Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for cytotoxicity.
-
Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 relative to the vehicle control.
Synthetic Utilization in Drug Development
The primary industrial application of this compound is its use as a chiral building block. Through cyclization reactions (e.g., with thionyl chloride or cyanogen bromide), the ethanolamine side chain is converted into an oxazoline or oxazol-2-ylamine derivative. These rigidified pharmacophores are highly effective at intercalating into the binding pockets of ETS-related gene (ERG) targets, disrupting oncogenic transcription in prostate cancer models [3].
Fig 2. Synthetic utilization of the (1S)-intermediate in ERG-targeted oncological drug development.
References
-
PubChem. "Phenylethanolamine - Compound Summary (CID 1000)". National Center for Biotechnology Information. Accessed March 4, 2026. [Link]
The Advent of Enantiopure p-Isopropylphenyl Amino Alcohols: A Legacy of Chiral Synthesis and Pharmaceutical Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality and the Rise of Enantiopure Amino Alcohols
The discovery of molecular chirality by Louis Pasteur in the 19th century laid the groundwork for a revolution in chemistry and medicine. It became evident that enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different biological activities. This understanding is particularly critical in drug development, where one enantiomer of a chiral drug may provide the desired therapeutic effect while the other could be inactive or even toxic. This necessity for enantiomerically pure compounds has driven the development of sophisticated methods for asymmetric synthesis and chiral resolution.
Among the vast landscape of chiral molecules, amino alcohols have emerged as a cornerstone in medicinal chemistry and organic synthesis. These bifunctional compounds, containing both an amine and a hydroxyl group, are integral structural motifs in a wide array of pharmaceuticals, including beta-blockers, antiviral agents, and chemotherapeutics. Their ability to serve as versatile chiral building blocks and ligands in asymmetric catalysis has further solidified their importance.
This technical guide delves into the history, discovery, and synthetic evolution of a specific and significant class of these compounds: enantiopure p-isopropylphenyl amino alcohols. We will explore the key scientific breakthroughs, from foundational asymmetric reduction techniques to modern biocatalytic approaches, that have enabled their efficient and selective synthesis. This guide will provide researchers and drug development professionals with a comprehensive understanding of the core principles and practical methodologies for obtaining these valuable chiral molecules.
The Dawn of Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
A pivotal moment in the history of asymmetric synthesis, and by extension, the synthesis of enantiopure amino alcohols, was the development of the Corey-Bakshi-Shibata (CBS) reduction in the 1980s. This powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols provided a robust tool for accessing a wide range of enantiomerically enriched compounds, including precursors to p-isopropylphenyl amino alcohols.
The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol such as (S)-prolinol, to direct the stereochemical outcome of the reduction of a ketone by a borane reagent. The reaction proceeds through a highly organized, six-membered transition state where the catalyst coordinates both the borane and the ketone, facilitating a face-selective hydride transfer. This elegant mechanism results in excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee).
The application of the CBS reduction to p-isopropylacetophenone and its derivatives provides a direct and efficient route to enantiopure 1-(4-isopropylphenyl)ethanols, which are key intermediates in the synthesis of more complex p-isopropylphenyl amino alcohols.
Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-isopropylphenyl)ethanol via CBS Reduction
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
p-Isopropylacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, argon-purged flask at 0 °C, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (0.6 equivalents) to the catalyst solution and stir for 15 minutes at 0 °C to form the catalyst-borane complex.
-
Substrate Addition: Dissolve p-isopropylacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to yield the enantiomerically pure (S)-1-(4-isopropylphenyl)ethanol.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Results:
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Chiral Pool Synthesis: Harnessing Nature's Stereochemistry
Another fundamental strategy for obtaining enantiopure compounds is to start from readily available chiral molecules, a concept known as "chiral pool synthesis." Natural α-amino acids, with their inherent stereochemistry, are prime candidates for this approach. For the synthesis of p-isopropylphenyl amino alcohols, the non-proteinogenic amino acid p-isopropylphenylalanine serves as an excellent starting material.
The synthesis of enantiopure p-isopropylphenylalaninol, a valuable β-amino alcohol, can be achieved through the straightforward reduction of the carboxylic acid moiety of p-isopropylphenylalanine. This method leverages the high optical purity of the starting amino acid to produce the desired amino alcohol with excellent enantiomeric integrity.
Experimental Protocol: Synthesis of (S)-p-Isopropylphenylalaninol from (S)-p-Isopropylphenylalanine
Materials:
-
(S)-p-Isopropylphenylalanine
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure (using LiAlH₄):
-
Reaction Setup: To a flame-dried, argon-purged flask, add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.
-
Substrate Addition: Slowly add (S)-p-isopropylphenylalanine (1.0 equivalent) portion-wise to the LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-p-isopropylphenylalaninol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Results:
| Parameter | Value |
| Yield | 80-90% |
| Enantiomeric Purity | >99% |
Biocatalysis: The Green Chemistry Approach
The quest for more sustainable and efficient synthetic methods has led to the rise of biocatalysis. Enzymes, as highly selective and efficient natural catalysts, offer a green alternative to traditional chemical methods. For the synthesis of enantiopure amino alcohols, transaminases and carbonyl reductases have proven to be particularly valuable.
A chemoenzymatic approach can be employed, starting from a readily available p-isopropylphenyl methyl ketone. An initial chemical α-bromination, followed by hydrolysis, yields the corresponding α-hydroxyketone. This intermediate can then be stereoselectively aminated using a transaminase enzyme to produce the desired enantiopure amino alcohol with excellent enantiomeric excess.
Chiral Resolution: Separating Enantiomers
While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution provides a means to separate a racemic mixture into its constituent enantiomers. This is a crucial technique, especially in industrial settings where a racemic synthesis might be more cost-effective.
Common methods for chiral resolution include:
-
Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the amino alcohol.
-
Enzymatic Kinetic Resolution: An enzyme selectively acylates one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated.
-
Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.
Applications in Drug Development
Enantiopure p-isopropylphenyl amino alcohols are valuable building blocks in the pharmaceutical industry. Their structural motif is found in several classes of therapeutic agents, most notably β-blockers. These drugs are used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias by blocking the effects of adrenaline on β-adrenergic receptors. The stereochemistry of the amino alcohol moiety is often critical for the drug's efficacy and receptor selectivity.
For instance, the synthesis of certain β-blockers involves the coupling of an enantiopure amino alcohol, which can be a derivative of a p-isopropylphenyl amino alcohol, with a substituted aromatic epoxide. The chirality of the amino alcohol dictates the final stereochemistry of the drug molecule, which in turn determines its pharmacological activity.
Conclusion and Future Outlook
The journey from the initial discovery of chirality to the sophisticated methods available today for the synthesis of enantiopure molecules like p-isopropylphenyl amino alcohols is a testament to the ingenuity of chemical science. The development of powerful asymmetric synthetic methods, such as the CBS reduction, coupled with the strategic use of the chiral pool and the advent of green biocatalytic approaches, has provided a robust toolbox for accessing these valuable compounds.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, scalable, and sustainable synthetic methods will remain a key focus of research. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon as they continue to innovate in the field of chiral synthesis and contribute to the creation of safer and more effective medicines.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Wuyts, S., De Temmerman, K., De Moor, S., & De Kimpe, N. (2006). Synthesis of enantiopure 2-amino-1-phenyl and 2-amino-2-phenyl ethanols using enantioselective enzymatic epoxidation and regio-and diastereoselective chemical aminolysis. Tetrahedron: Asymmetry, 17(3), 372-376. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons. [Link]
-
Jacques, J., Collet, A., & Wilen, S. H. (1994). Enantiomers, racemates, and resolutions. Krieger Publishing Company. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by liquid chromatography. CRC press. [Link]
-
Main, B. G., & Tucker, H. (1985). The design and synthesis of β-adrenoceptor antagonists. In Progress in medicinal chemistry (Vol. 22, pp. 1-68). Elsevier. [Link]
Methodological & Application
Application Note: Enantioselective Synthesis Protocols for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Strategic Overview
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a high-value chiral phenylethanolamine building block. Structurally related to key
Direct asymmetric hydrogenation of free
Mechanistic Rationale & Synthetic Workflow
The synthetic divergence occurs at the chiral reduction of the
-
Route A (Chemocatalysis): Utilizes a Ruthenium(II)-TsDPEN catalyst. The complex operates via a concerted outer-sphere mechanism[1]. The chiral diamine ligand forces a highly ordered six-membered transition state, directing the hydride from a liquid formate donor exclusively to the Re-face of the ketone[2].
-
Route B (Biocatalysis): Employs engineered ketoreductases (KREDs) that provide an exquisitely tailored chiral pocket for bulky
-azido/amino ketones[3]. Coupled with Glucose Dehydrogenase (GDH) for continuous NADP+ recycling, this method offers an environmentally benign route with near-perfect stereocontrol[4].
Fig 1. Enantioselective synthesis routes for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol.
Protocol 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Causality & Design: The ATH protocol utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope as a liquid hydrogen donor, eliminating the need for high-pressure reactors[2]. The (S,S)-TsDPEN ligand guarantees the (1S)-configuration. Rigorous degassing is critical, as the active Ru-hydride species is sensitive to oxidation.
Step-by-Step Procedure:
-
Preparation: In a rigorously degassed Schlenk flask under inert argon atmosphere, dissolve 2-azido-1-(4-isopropylphenyl)ethanone (10.0 g, 49.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Catalyst Activation: Add the pre-catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.15 g, 0.5 mol%) to the solution. The reaction mixture will adopt a characteristic dark orange/red hue.
-
Hydrogen Donor Addition: Dropwise, add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 14.0 mL, ~5.0 eq of HCOOH). Self-Validation: A slight exotherm and effervescence (CO2 evolution) indicate the active catalytic cycle has initiated.
-
Reaction: Stir the mixture at 30 °C for 12–16 hours. Monitor conversion via HPLC (C18 column, MeCN/H2O gradient).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL) to neutralize excess formic acid. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate (1S)-2-azido-1-(4-isopropylphenyl)ethan-1-ol.
Protocol 2: Biocatalytic Reduction using Engineered Ketoreductase (KRED)
Causality & Design: Biocatalysis offers an exceptional E-factor and operates under mild, aqueous conditions. The addition of GDH and glucose drives the thermodynamic equilibrium forward by continuously regenerating NADPH from NADP+, reducing expensive cofactor costs by orders of magnitude and enabling high substrate loadings[4].
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 200 mL of 100 mM potassium phosphate buffer. Adjust to pH 7.0. Add MgSO4 (2 mM) to stabilize the enzymatic tertiary structures.
-
Cofactor Recycling System: Dissolve NADP+ sodium salt (50 mg, catalytic), D-glucose (13.3 g, 1.5 eq), and Glucose Dehydrogenase (GDH-105, 100 mg) into the buffer.
-
Substrate Addition: Dissolve 2-azido-1-(4-isopropylphenyl)ethanone (10.0 g, 49.2 mmol) in DMSO (20 mL) to disrupt the crystal lattice and aid aqueous dispersion. Add this dropwise to the buffer at 30 °C.
-
Enzymatic Reduction: Add the (S)-selective Ketoreductase powder (e.g., an evolved KRED variant optimized for bulky ketones, 200 mg)[3].
-
Incubation & pH Control (Critical): Stir the biphasic mixture at 30 °C. Self-Validation: As GDH oxidizes glucose, gluconic acid is produced, which will drop the pH and denature the enzymes. Maintain the pH strictly at 7.0 using an automated pH-stat titrator dispensing 1.0 M NaOH.
-
Workup: Upon complete conversion (cessation of NaOH consumption, typically 18–24 hours), extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 3 × 100 mL). Dry and concentrate the organic phase to yield the (1S)-azido alcohol.
Universal Protocol 3: Azide Reduction to Target API Intermediate
Regardless of the chiral reduction method chosen, the resulting (1S)-azido alcohol must be reduced to the primary amine.
-
Reaction Setup: Dissolve the crude (1S)-2-azido-1-(4-isopropylphenyl)ethan-1-ol in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a blanket of nitrogen to prevent ignition of the solvent.
-
Hydrogenation: Purge the vessel with hydrogen gas and stir under an H2 atmosphere (1 atm, balloon) at 25 °C for 4 hours. Note: Do not exceed 1 atm or elevate temperatures, as this risks hydrogenolysis of the benzylic C-OH bond.
-
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the target (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol as a crystalline solid.
Data Presentation: Comparative Analysis
| Parameter | Protocol 1: Ru(II)-ATH | Protocol 2: KRED Biocatalysis |
| Chiral Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Engineered (S)-selective KRED |
| Hydrogen Source | HCOOH / Triethylamine | D-Glucose (via GDH recycling) |
| Typical Yield (Reduction) | 85 - 90% | 90 - 95% |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Reaction Medium | Dichloromethane / EtOAc | Aqueous Phosphate Buffer (pH 7.0) |
| E-factor (approx.) | 15 - 25 | < 10 (Highly sustainable) |
| Scalability | Excellent (Standard chemical plant) | Excellent (Requires pH-stat equipment) |
References[1] Kačer, P., et al. (2026). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ResearchGate. Available Here[3] Structure-guided Evolution of a Ketoreductase for Efficient and Stereoselective Bioreduction of Bulky α-Amino β-Keto Esters. ResearchGate. Available Here[4] Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. ACS Publications (2024). Available Here[2] Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega (2019). Available Here
Sources
Application Note: Asymmetric Reduction of α-Amino Ketones to (1S)-Amino Alcohol Intermediates
Executive Summary
Enantiomerically pure (1S)-amino alcohols are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including beta-blockers, sphingosine analogs, and HIV protease inhibitors. The direct asymmetric reduction of racemic α-amino ketones via Dynamic Kinetic Resolution (DKR) represents the most atom-economical and scalable approach to these targets. This guide details two state-of-the-art methodologies: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction . By coupling highly stereoselective reduction with continuous substrate racemization, these self-validating protocols ensure theoretical yields of 100% for a single diastereomer.
Mechanistic Rationale & Pathway Selection
The synthesis of contiguous stereocenters (e.g., 1S, 2R) from a racemic mixture requires the rate of substrate racemization (
Chemocatalytic Asymmetric Transfer Hydrogenation (ATH-DKR)
The ATH of α-amino ketones utilizing a DKR approach is a robust method for synthesizing enantioenriched amino alcohols, heavily relying on 1[1]. The Ru(II)-TsDPEN complex operates via a concerted, six-membered pericyclic transition state. The spatial arrangement of the
Biocatalytic Ketoreductase (KRED) Reduction
While KREDs offer exquisite enantioselectivity, the mild aqueous conditions required for enzyme stability often fail to promote the spontaneous racemization of the α-stereocenter. To solve this, recent advances employ a3[3]. PLP forms a transient Schiff base with the substrate's amine, significantly lowering the pKa of the α-proton and enabling rapid racemization at physiological pH. Concurrently, cofactor regeneration (NADP⁺ to NADPH) is driven by Glucose Dehydrogenase (GDH) to ensure process economy[4].
Fig 1: Chemocatalytic vs Biocatalytic workflows for DKR-mediated reduction of α-amino ketones.
Quantitative Performance Comparison
The selection between ATH and KRED pathways depends heavily on the substrate's steric bulk and the required diastereomeric ratio (dr). The table below synthesizes typical performance metrics based on recent5[5].
| Parameter | Ru(II)-TsDPEN ATH-DKR | KRED / PLP Chemoenzymatic DKR |
| Hydride Source | Sodium Formate (HCOONa) | NADPH (Regenerated via D-Glucose) |
| Racemization Agent | Inherent basicity / Mild Base | Pyridoxal-5-phosphate (PLP) |
| Typical Yield | 85 – 95% | 90 – 98% |
| Enantiomeric Excess (ee) | > 98% | > 99.9% |
| Diastereomeric Excess (de) | > 90% (Typically anti selective) | > 99% (Tunable to syn or anti) |
| Optimal Temperature | 40 °C – 60 °C | 30 °C |
| Scalability | Excellent (Gram to Multi-kg scale) | Excellent (High substrate loading possible) |
Self-Validating Experimental Protocols
Protocol A: Ru(II)-TsDPEN Catalyzed ATH-DKR
Objective: Synthesis of (1S, 2R)-amino alcohol from a racemic N-protected α-amino ketone.
Causality Check: The use of an aqueous-organic biphasic system (e.g., EtOAc/H₂O) is avoided here; instead, a miscible co-solvent (iPrOH/H₂O) is used to ensure the substrate remains in the same phase as the formate salt, preventing mass-transfer limitations that would artificially lower
Fig 2: Simplified catalytic cycle of Ru(II)-TsDPEN mediated asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Solvent Preparation: Thoroughly degas a 1:1 (v/v) mixture of isopropanol and water by sparging with Argon for 30 minutes. Rationale: Ru(II) catalysts are highly susceptible to oxidative deactivation to Ru(III) species.
-
Reagent Charging: To a Schlenk flask under Argon, add the racemic α-amino ketone (1.0 equiv) and HCOONa (5.0 equiv).
-
Catalyst Addition: Introduce RuCl at a Substrate/Catalyst (S/C) ratio of 1000:1.
-
Reaction Initiation: Heat the mixture to 40 °C with vigorous stirring (800 rpm).
-
Self-Validation Point 1 (Conversion & pH): At t = 4h, withdraw a 50 µL aliquot. Quench with water and extract with EtOAc. Analyze via Achiral HPLC. If conversion is < 50%, verify the pH of the reaction mixture. It must remain slightly basic (pH 8-9) to support the enolization/racemization of the unreacted ketone. If pH < 7, add 0.1 equiv of triethylamine.
-
Self-Validation Point 2 (Stereofidelity): Analyze the same aliquot via Chiral HPLC. If the ee of the product is < 98%, it indicates that direct, un-catalyzed reduction by formate is occurring (background reaction). Lower the temperature to 30 °C to suppress background reduction.
-
Workup: Upon full conversion, cool to room temperature, extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemoenzymatic KRED/PLP Bioreduction
Objective: Stereodivergent synthesis of (1S, 2S)-amino alcohol utilizing a highly selective KRED. Causality Check: PLP is utilized because traditional base-catalyzed racemization requires pH > 9, which rapidly denatures most ketoreductases. PLP allows rapid racemization at pH 7.5, preserving enzyme integrity[3].
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5 using 1M NaOH or 1M HCl.
-
Cofactor & Enzyme Charging: To the buffer, add NADP⁺ (0.05 equiv), D-Glucose (2.0 equiv), PLP (0.1 equiv), Glucose Dehydrogenase (GDH, 10 U/mmol substrate), and the selected KRED variant (e.g., KRED-130, 20 U/mmol substrate).
-
Substrate Addition: Dissolve the racemic α-amino ketone in DMSO (to a final DMSO concentration of 5% v/v in the reaction) and add it dropwise to the aqueous mixture to prevent precipitation.
-
Incubation: Incubate the reaction at 30 °C in an orbital shaker at 250 rpm.
-
Self-Validation Point 1 (pH Maintenance): The oxidation of D-Glucose by GDH produces gluconic acid, which will rapidly drop the pH. Continuously monitor the pH and titrate with 1M NaOH to maintain pH 7.5. Critical Check: If the pH drops below 6.5, PLP-mediated racemization will stall, leading to a maximum 50% yield and poor diastereomeric excess.
-
Self-Validation Point 2 (Enzyme Viability): At t = 6h, check conversion via HPLC. If conversion plateaus at ~50% despite maintaining pH 7.5, the KRED may be suffering from product inhibition. Dilute the reaction mixture by 20% with fresh buffer to lower product concentration.
-
Workup: Once conversion > 99% is achieved, adjust the pH to 10.0 using 2M NaOH (to fully deprotonate the amino alcohol), add Celite, filter to remove denatured proteins, and extract the aqueous filtrate with Methyl tert-butyl ether (MTBE).
References
-
Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Frontiers in Bioengineering and Biotechnology (PMC) URL:[Link][5]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Proceedings of the National Academy of Sciences (PMC) URL:[Link][1]
-
Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases ACS Catalysis (ACS Publications) URL:[Link][3]
-
ChemComm - The Royal Society of Chemistry (Review on Engineered Ketoreductases) Chemical Communications (RSC) URL:[Link][4]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of 4-Isopropylphenyl Ethanone Derivatives
Executive Summary
This technical guide details the reductive amination of 4-isopropylphenyl ethanone (also known as 4'-isopropylacetophenone) to synthesize
Unlike highly reactive aldehydes, acetophenone derivatives possess inherent steric hindrance (methyl group) and lower electrophilicity, making standard reductive amination protocols prone to low conversion or alcohol side-products. This guide presents two field-proven protocols designed to overcome these energetic barriers:
-
Protocol A (Titanium-Mediated): The "Bhattacharyya System" (
) – Best for difficult condensations and primary amine synthesis. -
Protocol B (Borohydride Exchange): The "Abdel-Magid System" (
) – Best for mild conditions and secondary amine synthesis.
Mechanistic Insight & Strategic Analysis
The Acetophenone Challenge
Reductive amination proceeds via a reversible condensation to form an imine/iminium ion, followed by an irreversible hydride reduction.
-
Thermodynamic Barrier: For acetophenones, the equilibrium constant (
) for imine formation is unfavorable compared to aldehydes due to the steric bulk of the methyl ketone and the conjugation of the phenyl ring. -
Kinetic Competition: Reducing agents can reduce the unreacted ketone to the alcohol (1-(4-isopropylphenyl)ethanol) faster than the imine forms if the pH and Lewis acidity are not optimized.
Mechanism of Titanium(IV) Activation
To shift
-
Lewis Acid: Activates the carbonyl oxygen, increasing susceptibility to nucleophilic attack.
-
Water Scavenger: Irreversibly hydrolyzes to
, removing water from the medium and driving the equilibrium to the right (Le Chatelier’s principle).
Figure 1: Mechanistic pathway highlighting the role of Titanium(IV) in suppressing direct ketone reduction.
Experimental Protocols
Protocol A: Titanium(IV) Isopropoxide / Method
Best for: Primary amines (using
Reagents
-
Substrate: 4-Isopropylphenyl ethanone (1.62 g, 10 mmol)
-
Amine: 1.5 - 2.0 equivalents (e.g., 2M Methylamine in THF or pure liquid amine)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (3.55 g, 3.7 mL, 12.5 mmol) -
Reductant: Sodium Borohydride (
) (0.57 g, 15 mmol)[1][2] -
Solvent: Absolute Ethanol or THF (anhydrous)
Step-by-Step Procedure
-
Complexation (The Critical Step):
-
In a flame-dried 50 mL Round Bottom Flask (RBF) equipped with a stir bar, charge the ketone (10 mmol) and amine (20 mmol).
-
Add
(12.5 mmol) dropwise under atmosphere. -
Observation: The solution often turns slightly yellow/orange and may warm slightly.
-
Stir at Ambient Temperature (20-25°C) for 6–12 hours .
-
Note: Do not rush this step. For bulky amines, extend to 18h or heat to 40°C.
-
-
Reduction:
-
Dilute the viscous mixture with 10 mL of absolute ethanol.
-
Cool the reaction vessel to 0°C (ice bath).
-
Add
(15 mmol) carefully in small portions (gas evolution: ). -
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Hydrolysis & Workup:
-
Quench by pouring the mixture into 20 mL of 2M aqueous Ammonia (
) . -
Why Ammonia? It prevents the formation of gelatinous
precipitates, yielding a granular white solid that is easy to filter. -
Filter the suspension through a Celite pad. Wash the pad with Dichloromethane (DCM).
-
Phase Separation: Extract the filtrate with DCM (
mL). -
Acid-Base Purification (Self-Validating Step):
-
Extract organic layer with 1M HCl (
). The product moves to the aqueous phase; neutral impurities (unreacted ketone) stay in organic. -
Basify the aqueous extract to pH >12 using 4M NaOH.
-
Extract the free amine back into DCM.
-
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Sodium Triacetoxyborohydride ( ) Method
Best for: Secondary amines, acid-sensitive substrates, and high-throughput parallel synthesis. Scale: 10 mmol basis.
Reagents
-
Substrate: 4-Isopropylphenyl ethanone (1.62 g, 10 mmol)
-
Amine: 1.2 equivalents
-
Reductant: Sodium Triacetoxyborohydride (
) (3.18 g, 15 mmol) -
Catalyst: Glacial Acetic Acid (
) (1-2 equivalents) -
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure
-
One-Pot Setup:
-
In a 50 mL RBF, dissolve the ketone (10 mmol) and amine (12 mmol) in DCE (25 mL).
-
Add Acetic Acid (12 mmol). Stir for 30 minutes to promote iminium ion formation.
-
Note: The pH should be roughly 4-5.
-
-
Reduction:
-
Add
(15 mmol) in a single portion. -
Stir at room temperature under
for 24 hours. -
Monitoring: Check TLC or LC-MS. If ketone persists, add 0.5 eq more reductant and stir longer.
-
-
Workup:
-
Quench with Saturated
solution (gas evolution). -
Extract with DCM or Ethyl Acetate.
-
Wash organic layer with Brine.
-
Dry over
and concentrate. -
Purification: Flash chromatography (typically DCM:MeOH:NH3) is usually required if the Acid-Base extraction from Protocol A is not performed.
-
Comparison of Methodologies
| Feature | Protocol A ( | Protocol B ( |
| Primary Mechanism | Pre-formation of Ti-imine complex | In-situ reduction of protonated iminium |
| Reactivity | High (Forces difficult ketones) | Moderate (Mild, selective) |
| Water Tolerance | Low (Ti reacts with water) | Moderate |
| Side Products | Minimal alcohol formation | Potential for alcohol if imine formation is slow |
| Workup | Requires filtration of Ti salts | Standard aqueous extraction |
| Recommended For | 4-Isopropylphenyl Ethanone (Steric bulk) | Simple aldehydes or highly reactive ketones |
Quality Control & Analytical Expectations
Process Workflow Diagram
Figure 2: Operational workflow for selecting and executing the optimal reductive amination path.
Analytical Data (Expected)
-
Appearance: Colorless to pale yellow oil.
-
1H NMR (CDCl3):
-
Doublet at
ppm (6H, isopropyl methyls). -
Doublet at
ppm (3H, -methyl group from ketone). -
Septet at
ppm (1H, isopropyl CH). -
Quartet at
ppm (1H, benzylic CH-N). -
Aromatic region: Two doublets (AA'BB' system) around
ppm.
-
References
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. Journal of Organic Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Neidigh, K. A., et al. (1998).[5][6] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mattson, R. J., et al. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry. Link
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. designer-drug.com [designer-drug.com]
- 3. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries remains a cornerstone of modern drug development and fine chemical production. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as versatile precursors for robust chiral auxiliaries that can impart a high degree of stereocontrol in carbon-carbon bond-forming reactions.[1][2] This document provides detailed application notes and protocols for the use of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol , a promising yet underexplored chiral auxiliary.
The structural features of this auxiliary, specifically the (1S)-configuration at the hydroxyl-bearing carbon and the sterically demanding isopropylphenyl group, suggest its potential for high diastereofacial shielding in stereoselective transformations. These transformations are critical for the synthesis of enantiomerically pure compounds, a common requirement for pharmaceutical agents.[3] This guide will detail its application in asymmetric alkylation and aldol reactions, drawing upon established principles from well-documented analogous systems.
Mechanism of Stereocontrol: The Oxazolidinone Approach
To function as a chiral auxiliary, (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is typically converted into a rigid heterocyclic system, most commonly an oxazolidinone. This is achieved by reacting the amino alcohol with phosgene or a phosgene equivalent. The resulting oxazolidinone can then be acylated with a prochiral carboxylic acid derivative.
The key to the stereocontrol lies in the conformation of the N-acyl oxazolidinone enolate. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid chelated enolate structure. The bulky 4-(propan-2-yl)phenyl group at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective transformation.
Sources
Catalytic hydrogenation techniques for p-isopropylphenyl aminoethanol synthesis
Catalytic Hydrogenation Techniques for the Synthesis of 1-(4-Isopropylphenyl)-2-aminoethanol: Protocols and Mechanistic Insights
Executive Summary & Mechanistic Rationale
The synthesis of 1-(4-isopropylphenyl)-2-aminoethanol—a critical β-amino alcohol intermediate for phenylethanolamine-derived active pharmaceutical ingredients (APIs)—relies heavily on the efficient reduction of its α-amino ketone precursor, 2-amino-1-(4-isopropylphenyl)ethanone. While traditional hydride reagents (e.g., NaBH₄) are viable for small-scale racemic reductions[1], catalytic hydrogenation offers superior atom economy, scalability, and the potential for strict enantiocontrol[2].
Designing a robust hydrogenation protocol for this substrate requires navigating two primary chemical liabilities:
-
Substrate Instability (Dimerization): Free α-amino ketones are highly nucleophilic and prone to spontaneous intermolecular condensation, yielding dihydropyrazines and pyrazines. To circumvent this, the substrate must be strictly maintained as a hydrochloride salt during the reduction process[1].
-
Chemoselectivity (Hydrogenolysis): The resulting benzylic alcohol is susceptible to over-reduction (C–O bond cleavage) under aggressive hydrogenation conditions. Catalyst selection and precise hydrogen pressure control are paramount to prevent the formation of the des-hydroxy byproduct.
For enantioselective applications, transition-metal homogeneous catalysis has revolutionized the production of chiral 1,2-amino alcohols. Specifically, chiral spiro iridium catalysts and Ru-BINAP-diamine complexes facilitate the asymmetric hydrogenation of aromatic α-amino ketones with exceptional enantiomeric excess (ee)[3]. These systems operate via an outer-sphere, metal-ligand bifunctional mechanism, where the hydride on the metal center and the proton on the ligand are transferred simultaneously to the ketone, bypassing the need for direct substrate coordination to the metal[2].
Mechanistic Pathway Visualization
Figure 1: Catalytic pathways for p-isopropylphenyl aminoethanol synthesis.
Experimental Workflows & Protocols
Protocol A: Racemic Synthesis via Heterogeneous Catalysis (Pd/C)
This protocol utilizes Palladium on Carbon (Pd/C) to yield the racemic amino alcohol. It is highly efficient but requires careful monitoring to prevent benzylic hydrogenolysis.
-
Step 1: Substrate Solvation. Dissolve 2-amino-1-(4-isopropylphenyl)ethanone hydrochloride (10.0 g, 46.8 mmol) in 150 mL of anhydrous methanol.
-
Causality: Methanol provides excellent solubility for the HCl salt and facilitates rapid proton exchange at the heterogeneous catalyst surface, accelerating the reduction rate.
-
-
Step 2: Catalyst Loading. Add 1.0 g of 10% Pd/C (approx. 0.02 eq Pd) to the solution.
-
Causality: Using the HCl salt of the substrate prevents the free amine from poisoning the active palladium sites[1].
-
-
Step 3: Hydrogenation. Seal the reaction vessel in a high-pressure autoclave. Purge the headspace three times with N₂ gas, followed by three purges with H₂ gas. Pressurize the reactor to exactly 3.0 atm of H₂ and stir vigorously (800 rpm) at 25 °C.
-
Step 4: Validation Checkpoint (Self-Validating System). Monitor the H₂ pressure drop. The reaction is complete when H₂ consumption strictly ceases (typically 2–4 hours). Do not exceed this time to avoid over-reduction. Validate completion via TLC (DCM:MeOH 9:1); the UV-active ketone spot must be completely absent.
-
Step 5: Workup & Isolation. Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. To isolate the free base, partition the residue between ethyl acetate (100 mL) and 1M NaOH (50 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield racemic 1-(4-isopropylphenyl)-2-aminoethanol as a white solid.
Protocol B: Enantioselective Synthesis via Homogeneous Asymmetric Hydrogenation
This protocol employs a chiral spiro iridium complex to achieve high enantiomeric excess, vital for modern API development[3].
-
Step 1: Catalyst Activation (Anaerobic). Inside an argon-filled glovebox, dissolve the chiral spiro iridium catalyst (e.g., 0.05 mol%) in 50 mL of rigorously degassed methanol.
-
Causality: Homogeneous Ir-complexes are highly sensitive to oxidation. Strict anaerobic conditions during initial activation are required to preserve the integrity of the chiral phosphine/amine ligands.
-
-
Step 2: Substrate Addition. Add 2-amino-1-(4-isopropylphenyl)ethanone hydrochloride (10.0 g, 46.8 mmol) directly to the catalyst solution.
-
Step 3: Asymmetric Hydrogenation. Transfer the mixture to an autoclave. Pressurize with H₂ to 10.0 atm. Stir at 25 °C for 12 hours.
-
Step 4: Validation Checkpoint. Extract a 0.1 mL aliquot, concentrate, and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH mobile phase). Validation requires >99% conversion and >98% ee.
-
Step 5: Workup. Vent the reactor, concentrate the solvent under reduced pressure, and purify the product via direct recrystallization from ethanol/ether to yield the enantiopure (R)- or (S)-1-(4-isopropylphenyl)-2-aminoethanol hydrochloride.
Quantitative Performance Data
The following table summarizes the operational parameters and expected outcomes for the primary catalytic systems used in the hydrogenation of α-amino ketones to amino alcohols[4],[2],[3].
| Catalyst System | H₂ Pressure (atm) | Temp (°C) | Additive / Salt State | Yield (%) | Enantiomeric Excess (ee %) |
| 10% Pd/C | 3.0 | 25 | HCl Salt (Substrate) | > 92 | N/A (Racemic) |
| RuCl₂(BINAP)(diamine) | 10.0 - 20.0 | 25 - 50 | KOtBu (Base) | 85 - 88 | 92 - 95 |
| Ir-Spiro Complex | 10.0 | 25 | None (Neutral/Acidic) | > 95 | > 98 |
References
1.[2] Title: Catalytic homogeneous asymmetric hydrogenation – successes and opportunities Source: scholaris.ca URL: 2.[1] Title: 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol - Benchchem Source: benchchem.com URL: 3.[3] Title: Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Publications - ACS.org Source: acs.org URL: 4.[4] Title: ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration | Request PDF - ResearchGate Source: researchgate.net URL:
Sources
Application Notes and Protocols for the Purification of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol via Recrystallization
Introduction: The Critical Role of Purity for a Chiral Amino Alcohol
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceutically active compounds. Its stereospecific structure, featuring both an amine and a hydroxyl group, makes it a valuable intermediate where enantiomeric purity is paramount. Impurities, whether they are residual starting materials, by-products, or the undesired enantiomer, can significantly impact the efficacy, safety, and regulatory approval of the final drug substance.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It is based on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound can be induced to crystallize out in a purer form, leaving the impurities behind in the solution.[2] This application note provides a comprehensive guide to developing a robust recrystallization protocol for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, with a strong emphasis on the logical and systematic selection of an appropriate solvent system.
Pillar 1: The Theory and Strategy of Solvent Selection
The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system.[3] An ideal solvent for the recrystallization of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol should exhibit the following characteristics:
-
Differential Solubility: The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[4] This temperature-dependent solubility gradient is the driving force for the crystallization process.
-
Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or remain soluble in the cold solvent (so they are not co-precipitated with the purified product).[2]
-
Chemical Inertness: The solvent must not react with the compound to be purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[6]
-
Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and have a minimal environmental impact whenever possible.
Given the structure of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, which contains both polar (hydroxyl and amino) and non-polar (isopropylphenyl) moieties, a range of solvents with varying polarities should be considered. Amino alcohols generally exhibit good solubility in water and organic solvents.[7][8]
Single vs. Mixed-Solvent Systems
For many compounds, a single solvent may not provide the optimal solubility profile. In such cases, a mixed-solvent system, often referred to as a solvent-antisolvent system, can be highly effective.[4] This typically involves:
-
A "good" solvent in which the compound is highly soluble, even at room temperature.
-
A "poor" or "antisolvent" in which the compound is sparingly soluble.
The impure compound is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the onset of precipitation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
The Potential of Salt Formation
For amino compounds, an alternative purification strategy involves the formation of a salt, such as a hydrochloride or tartrate salt.[9][10] These salts often have different solubility profiles and may form more well-defined crystals than the free base. The general procedure involves dissolving the crude amine in a suitable solvent, adding the acid to form the salt, recrystallizing the salt, and then neutralizing the purified salt to regenerate the pure free base.
Pillar 2: Experimental Protocols
This section outlines a systematic approach to solvent screening and provides generalized protocols for single-solvent and mixed-solvent recrystallization of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for recrystallization.
Materials:
-
Crude (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
-
A selection of test solvents with varying polarities (see Table 1)
-
Test tubes or small vials
-
Hot plate or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of the crude compound into a series of test tubes.
-
To each test tube, add a different test solvent dropwise (e.g., 0.5 mL increments) while vortexing at room temperature.
-
Observe the solubility. A suitable solvent will not dissolve the compound readily at room temperature. Solvents in which the compound is freely soluble at room temperature are generally not suitable for single-solvent recrystallization but may be useful as the "good" solvent in a mixed-solvent system.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Continue adding the solvent in small portions until the compound completely dissolves. Note the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound completely at an elevated temperature in a reasonable volume of solvent.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of crystalline solid.
-
-
Evaluation:
-
Based on these observations, select the solvent or solvent system that provides the best combination of high solubility at elevated temperatures and low solubility at cold temperatures, resulting in good crystal recovery.
-
Table 1: Candidate Solvents for Screening
| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Often good solvents for amino alcohols.[9] Can be used in mixed systems with water. |
| Esters | Ethyl acetate | Medium | 77 | Can be effective, sometimes used in combination with a non-polar solvent like heptane.[11] |
| Ketones | Acetone | Medium | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Aromatic Hydrocarbons | Toluene | Low | 111 | May be suitable if impurities are highly polar. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Low | 98, 69 | Likely to be "poor" solvents; useful as antisolvents. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Medium | 101, 66 | Should be used with caution due to peroxide formation. |
| Water | High | 100 | The compound may have some water solubility; useful in mixed systems with alcohols.[12][13] |
Diagram 1: Solvent Selection Workflow
Caption: A flowchart illustrating the systematic process for selecting an appropriate recrystallization solvent.
Protocol 2: Single-Solvent Recrystallization
This protocol should be used once a suitable single solvent has been identified from the screening process.
Materials:
-
Crude (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the selected solvent, enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring.
-
Add more hot solvent in small portions until the solid has just completely dissolved. It is crucial to avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes while maintaining the vacuum.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Diagram 2: General Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Protocol 3: Mixed-Solvent Recrystallization
This protocol is suitable when a pair of miscible "good" and "poor" solvents has been identified.
Materials:
-
Crude (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., water or heptane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent.
-
-
Addition of Antisolvent:
-
While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization, Isolation, and Drying:
-
Follow steps 3, 4, and 5 from the Single-Solvent Recrystallization protocol.
-
Pillar 3: Troubleshooting and Purity Assessment
A successful recrystallization requires careful observation and may need optimization.
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- If using a mixed-solvent system, add more of the "poor" solvent. |
| "Oiling out" occurs (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point. |
| Low recovery of purified product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel and flask for hot filtration. |
| Crystals are colored or appear impure | - Colored impurities are co-crystallizing.- Rapid crystal formation has trapped impurities. | - Treat the hot solution with a small amount of activated charcoal before hot filtration.- Ensure the solution cools slowly. |
Purity Assessment:
The purity of the recrystallized (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol should be assessed using appropriate analytical techniques, such as:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value.
-
Chromatographic Methods (e.g., HPLC, GC): These techniques can quantify the purity and detect the presence of any residual impurities. Chiral HPLC is particularly important for confirming the enantiomeric purity.
-
Spectroscopic Methods (e.g., NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any impurities.
By systematically applying the principles and protocols outlined in this application note, researchers can develop a robust and efficient recrystallization procedure to obtain high-purity (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, a critical step in the advancement of drug development programs.
References
- Google Patents. (n.d.). Aminoalcohol resolution method. (Patent No. CN104098478B).
- Google Patents. (2007). Production of chirally pure amino alcohol intermediates, derivatives thereof, and uses thereof. (Patent No. US20070249869A1).
- Google Patents. (2010). Production of chirally pure amino alcohol intermediates, derivatives thereof, and uses thereof. (Patent No. US7737303B2).
-
PubChem. (n.d.). 1-[4-(Propan-2-yl)phenyl]ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. (Patent No. US20170067084A1).
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
American Elements. (n.d.). 2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-ethylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. (Patent No. EP 0924193 A1). Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC. Retrieved from [Link]
-
Bruins, M. E., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 978-986. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US7737303B2 - Production of chirally pure amino alcohol intermediates, derivatives thereof, and uses thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Note: Strategic Derivatization of (1S)-Amino Alcohols in Pharmaceutical Synthesis
This Application Note is structured as a modular technical guide for pharmaceutical scientists, focusing on the practical derivatization of (1S)-amino alcohols.
Abstract
(1S)-amino alcohols (e.g., L-valinol, L-phenylglycinol) are privileged chiral building blocks ("chirons") in drug development.[1] Their dual functionality—nucleophilic amine and hydroxyl groups—allows them to serve as versatile precursors for chiral auxiliaries (Evans oxazolidinones), ligands , and heterocyclic drug cores (e.g., Efavirenz). This guide provides validated protocols for their synthetic transformation (cyclization, protection) and analytical verification (Mosher's method), emphasizing chemoselectivity and scalability.
Part 1: Synthetic Derivatization (The "Build" Phase)
The most high-value application of (1S)-amino alcohols is their conversion into oxazolidinones.[1] These serve either as Evans Auxiliaries for asymmetric alkylation/aldol reactions or as the core scaffold of antiretroviral drugs.
Protocol: Green Synthesis of Evans Auxiliaries
Target: Synthesis of (4S)-4-isopropyl-2-oxazolidinone from L-valinol.[1] Context: Traditional methods use toxic phosgene or triphosgene.[2] This protocol uses diethyl carbonate, a greener alternative suitable for kilo-scale production.
Reagents & Equipment:
-
(S)-Valinol (1.0 equiv)[1]
-
Diethyl carbonate (1.1 – 1.2 equiv)[1]
-
Potassium carbonate (
, anhydrous, 0.1 equiv) -
Apparatus: Round-bottom flask with a Vigreux column and distillation head.[1]
Step-by-Step Workflow:
-
Charge: Combine (S)-valinol, diethyl carbonate, and
in the flask. -
Heat: Heat the mixture to 135°C (oil bath temperature).
-
Distill (Critical Checkpoint): Ethanol will be generated as a byproduct. Monitor the distillation head. The reaction is driven to completion by the removal of ethanol.
-
Checkpoint: The reaction is complete when ethanol distillation ceases (typically 5–6 hours).
-
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water to remove the carbonate base.
-
Purification: Dry the organic layer (
), filter, and concentrate. Recrystallize from ethyl acetate/hexanes if necessary (though high purity is often achieved directly).
Mechanism & Causality:
The
Case Study: Cyclization to Efavirenz Core
Context: Efavirenz (Sustiva) utilizes a specific amino alcohol intermediate.[2][3] The cyclization to the benzoxazinone core mirrors the oxazolidinone synthesis but often uses stronger carbonyl sources due to steric bulk.
Industrial Protocol Adaptation:
-
Reagents: (S)-Amino alcohol precursor + Diphenylcarbonate + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][3]
-
Conditions: THF solvent, 60°C.
-
Advantage: Diphenylcarbonate is a solid, easy-to-handle phosgene equivalent that avoids the gas handling hazards of phosgene while offering higher reactivity than diethyl carbonate.[1]
Caption: Figure 1. Divergent synthetic pathways for (1S)-amino alcohols into auxiliaries vs. API cores.
Part 2: Protective Group Strategy (The "Shield" Phase)
Chemoselectivity is the primary challenge. You must protect the amine (more nucleophilic) without blocking the alcohol (needed for subsequent coupling or solubility).
Protocol: Chemoselective N-Boc Protection
Objective: Protect the amine of phenylglycinol as a tert-butyl carbamate (Boc) leaving the -OH free.[1] Challenge: Standard conditions (DMAP/base) can lead to O-Boc or N,O-di-Boc byproducts.[1]
Reagents:
- (Di-tert-butyl dicarbonate, 1.1 equiv)[1]
-
Solvent: Water/Acetone (1:1) or Methanol .
-
NO Base (Catalyst-free).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the amino alcohol in Water/Acetone (1:1). The lack of an external base is crucial.
-
Addition: Add
slowly at room temperature. -
Reaction: Stir for 2–4 hours.
-
Workup: Evaporate acetone. The N-Boc product often precipitates from the remaining water or can be extracted into ethyl acetate.
-
Validation: Check IR or NMR.
-
Pass: Strong Amide I band (~1690 cm⁻¹).
-
Fail: Presence of Ester carbonyl (~1740 cm⁻¹) indicates O-protection.[1]
-
Table 1: Protective Group Compatibility Matrix
| Protecting Group | Reagent | Selectivity (N vs O) | Removal Condition | Stability |
| Boc | High (Kinetic control) | Acid (TFA/HCl) | Stable to Base/Nucleophiles | |
| Fmoc | Fmoc-OSu + | Moderate | Base (Piperidine) | Acid Stable |
| Cbz | Cbz-Cl + | Low (Requires careful pH) | Hydrogenolysis ( | Stable to Acid/Base |
Part 3: Analytical Derivatization (The "Verify" Phase)
Determining the Enantiomeric Excess (ee) of your starting material or intermediate is critical. Optical rotation is often insufficient. Mosher's Method is the gold standard for NMR-based determination.[1]
Protocol: Mosher's Amide Derivatization
Principle: Reacting the chiral amine with enantiopure (R)- and (S)-MTPA chloride converts enantiomers into diastereomers .[1] These have distinct chemical shifts (
Reagents:
-
Substrate: (1S)-Amino Alcohol (approx. 5–10 mg).[1]
-
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (prepare two separate tubes).[1]
-
Base: Pyridine-d5 (acts as solvent and base) or
in .[1]
Step-by-Step Workflow:
-
Preparation: Prepare two NMR tubes.
-
Reaction: Shake for 10–15 minutes. (Amino alcohols react rapidly at the Nitrogen; O-acylation is slower and often unnecessary for this analysis).
-
Analysis: Acquire
NMR spectra for both tubes. -
Calculation:
-
Identify a diagnostic proton (e.g., the methine proton
to the nitrogen). -
Calculate
.[1] -
Use the sign and magnitude to confirm absolute configuration or integrate distinct peaks to calculate ee.
-
Self-Validating Logic: If the starting material is racemate, Tube A will show two sets of signals (representing the R,R and S,R diastereomers formed in situ). If the material is enantiopure, Tube A will show one single set of signals.
Caption: Figure 2. Workflow for Mosher's analysis to validate stereochemical purity.
References
-
Organic Syntheses Procedure: Preparation of (4S)-isopropyl-2-oxazolidinone. Source: Organic Syntheses, Coll. Vol. 10, p.472 (2004). URL:[Link] (Provides the validated green protocol using diethyl carbonate).
- Synthesis of Efavirenz: Optimization of the Cyclization Step.
-
Selective N-Boc Protection of Amines. Source: Organic Chemistry Portal / Green Chemistry Protocols. URL:[Link] (Aggregates catalyst-free and selective protection methodologies).[1]
-
Mosher Ester Analysis Protocol. Source: Nature Protocols, "Mosher ester analysis for the determination of absolute configuration".[8] URL:[Link] (The authoritative guide on executing and interpreting Mosher analysis).
Sources
- 1. lookchem.com [lookchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rjppd.org [rjppd.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (1S)-Amino Alcohol Synthesis
Status: Online | Specialist: Senior Application Scientist Ticket ID: AA-1S-OPT-004 Subject: Troubleshooting Enantiomeric Excess (ee) & Protocol Optimization
Welcome to the Technical Support Interface
You have reached the Tier 3 Support for Chiral Synthesis. This guide addresses the critical challenges in synthesizing (1S)-amino alcohols , a structural motif ubiquitous in beta-blockers, sympathomimetics, and chiral auxiliaries.
Our data indicates that 85% of "low ee" support tickets stem from three root causes:
-
Catalyst-Substrate Mismatch (Chemical Catalysis)
-
Thermodynamic Equilibrium Limitations (Biocatalysis)
-
Post-Reaction Racemization (Workup/Isolation)
Select your synthesis module below for targeted troubleshooting.
Module 1: Asymmetric Transfer Hydrogenation (ATH)
Primary Method: Noyori-Ikariya Transfer Hydrogenation (Ru/Rh-catalysis)
Target Substrate:
Diagnostic Workflow
Figure 1: Decision tree for troubleshooting low enantioselectivity in metal-catalyzed reduction.
Frequently Asked Questions (ATH)
Q: I am using (S,S)-TsDPEN with [Ru(p-cymene)Cl2]2 but getting the (R)-alcohol or racemic product. Why? A: This is a classic "Match/Mismatch" or Priority Rule confusion.
-
Cahn-Ingold-Prelog (CIP) Rules: For standard acetophenone derivatives, (S,S)-TsDPEN typically yields the (S)-alcohol [1]. However, if your substrate has a heavy atom (like Sulfur or Chlorine) attached directly to the ketone, the CIP priority might flip the name to (R) even if the spatial arrangement is identical.
-
Catalyst Poisoning: Free amines can poison the Ru-center. Ensure your substrate is an HCl salt or N-protected (Boc/Cbz). If using the HCl salt, you must add exactly 1.0 equivalent of base (TEA/KOH) to generate the free amine in situ without poisoning the catalyst [2].
Q: My conversion is 100%, but ee is stuck at 75%. A: You are likely encountering thermodynamic equilibration . ATH is reversible. Once the ketone is reduced to the alcohol, the catalyst can oxidize it back to the ketone (racemizing it in the process) if the system reaches equilibrium.
-
Fix: Drive the reaction with an irreversible hydrogen donor. Switch from Isopropanol (reversible) to Formic Acid/Triethylamine (5:2 azeotrope) . The release of CO₂ renders the step irreversible [3].
Q: What is the mechanism? I need to justify my catalyst choice. A: It is a Metal-Ligand Bifunctional Mechanism . The reaction proceeds via an outer-sphere transition state where the hydride is transferred from the metal (Ru) and a proton is simultaneously transferred from the ligand's amine (NH) to the ketone oxygen. This "lock-and-key" fit dictates the stereochemistry.[2]
Figure 2: Simplified Outer-Sphere Bifunctional Mechanism. The NH-effect is critical for high ee.
Module 2: Biocatalytic Synthesis (Enzymatic)
Primary Method: Ketoreductases (KREDs) or Transaminases (ATAs) Target: High-value pharmaceutical intermediates where metal residue is prohibited.[3][4]
Protocol Optimization Table
| Parameter | Recommended Condition | Why? |
| Enzyme Class | ADH/KRED (for Ketone → Alcohol) | KREDs generally offer higher turnover numbers (TON) than Transaminases for this specific transformation. |
| Cofactor Reg. | GDH + Glucose or IPA | NADPH recycling is mandatory. Isopropanol (IPA) is cheap but can inhibit enzymes at high %. Glucose/GDH is more robust. |
| Solvent | Buffer (pH 7.[4]0) + 10% DMSO | Many amino ketones are hydrophobic. DMSO aids solubility but >20% often denatures enzymes [4]. |
| Substrate Loading | 20-50 g/L (Fed-Batch) | High concentrations of amino ketones can be toxic to the enzyme. Add substrate continuously rather than all at once. |
Troubleshooting Guide (Biocatalysis)
Q: I am using an (S)-selective Transaminase (ATA) to convert an
-
The Fix: You must displace the equilibrium.
-
Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile and can be removed (use an open system or N2 sweep) [5].
-
Lactate Dehydrogenase (LDH) Coupling: Use Alanine as the donor. The byproduct (Pyruvate) is instantly reduced to Lactate by LDH, pulling the equilibrium forward.
-
Q: Can I use whole cells instead of purified enzymes? A: Yes, but beware of side reactions . Whole cells often contain endogenous reductases or racemases that can degrade your optical purity. If you see "phantom" peaks or dropping ee over time, switch to lyophilized lysate or purified enzyme to eliminate background noise [6].
Module 3: Workup & Isolation (The "Hidden" Killer)
Issue: The reaction showed 99% ee, but the isolated solid is 85% ee.
Root Cause Analysis: Racemization Pathways
Amino alcohols are susceptible to racemization via Oxazolidine/Oxazoline formation or Retro-Aldol mechanisms under basic conditions.
Protocol for Integrity Preservation:
-
Avoid Strong Bases: Do not use NaOH or KOH for extraction if possible. Use Carbonate (K2CO3) or Mild Organic Bases (DIPEA).
-
Temperature Control: Never rotary evaporate the organic phase above 40°C . The combination of heat + trace base promotes proton abstraction at the chiral center (alpha to the amine).
-
Derivatization: If the free amino alcohol is unstable, convert it immediately to the N-Boc or N-Cbz derivative in situ before workup. This removes the basicity of the amine and prevents intramolecular cyclization [7].
Comparison of Workup Risks:
| Workup Condition | Risk Level | Mechanism of Racemization |
| Acidic (1M HCl) | Low | Protonated amine is resistant to deprotonation. |
| Basic (NaOH, Heat) | Critical | Enolization via oxazoline intermediate. |
| Neutral (Water/EtOAc) | Low | Safe for most substrates. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][5][6] Accounts of Chemical Research. Link
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes.[6] Journal of the American Chemical Society.[6] Link
-
Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][5] Journal of the American Chemical Society.[6] Link
-
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. Link
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols. Trends in Biotechnology. Link
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology. Link
-
BenchChem Technical Support. (2025).[1][2][4][7][8][9] Prevention of Racemization in Amino Alcohol Synthesis. BenchChem Technical Guides. Link
For further assistance, please upload your HPLC trace and reaction conditions to the secure portal.
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kanto.co.jp [kanto.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
The following guide serves as a specialized Technical Support Center for researchers working with (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol .
This compound belongs to the class of chiral
Case ID: RAC-PROTECT-01 Status: Active Severity: Critical (Enantiopurity degradation impacts biological potency)
Module 1: Diagnostic & Mechanism Analysis
Q: Why is my enantiomeric excess (ee%) dropping during acidic workup?
A: The benzylic position (C1) is electronically activated by the 4-isopropylphenyl group. In acidic media, the hydroxyl group is protonated (
Q: I observed racemization during amide coupling/protection. Why?
A: If you are acylating the amine (e.g., creating an amide derivative), the carbonyl oxygen of the new amide can act as an internal nucleophile. It attacks the benzylic center, displacing the activated hydroxyl group (or leaving group) to form an oxazoline intermediate . This ring-closing/ring-opening process often leads to stereochemical scrambling or inversion.
Q: Can thermal stress alone cause racemization?
A: Yes, but usually indirectly. Elevated temperatures lower the activation energy for the SN1 pathway described above, especially if trace acidity is present. High heat can also promote elimination to the styrene derivative (4-isopropylstyrene), which is an irreversible degradation rather than simple racemization.
Visualizing the Threat: Racemization Pathways
The following diagram illustrates the two primary failure modes: Acid-Catalyzed SN1 and Neighboring Group Participation (NGP).
Caption: Figure 1. Dual pathways for loss of optical purity: Acid-mediated SN1 (top) and Amide-mediated Oxazoline formation (bottom).
Module 2: Synthesis & Handling Protocols
Protocol A: Safe Workup & Isolation
Objective: Isolate the target amino alcohol without triggering SN1 racemization.
| Parameter | Specification | Technical Rationale |
| pH Limit | pH > 9.0 | Maintaining basicity prevents protonation of the benzylic -OH, shutting down the SN1 pathway. |
| Temperature | < 40°C | Minimizes thermal energy available for carbocation formation or elimination reactions. |
| Solvent | MTBE or 2-MeTHF | Ethers are preferred over halogenated solvents (which can become acidic over time) or esters (risk of transesterification). |
| Drying Agent | Na₂SO₄ (Anhydrous) | Avoid acidic drying agents like MgSO₄ if the product is sensitive; Na₂SO₄ is neutral/inert. |
Step-by-Step Procedure:
-
Quenching: If the reaction mixture is acidic, quench slowly into a pre-cooled (
) biphasic mixture of solvent and saturated NaHCO₃ or 1M NaOH . Ensure the aqueous layer pH remains . -
Extraction: Extract rapidly with Methyl tert-butyl ether (MTBE).
-
Washing: Wash the organic layer with brine (saturated NaCl) to remove bulk water. Do not use water or acidic washes.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) with a bath temperature strictly below 40°C .
Protocol B: Derivatization (Amine Protection)
Objective: Protect the amine without triggering Oxazoline formation.
-
Base Selection: Use mild, non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid pyridine if possible, as it can sometimes promote acyl transfer side reactions.
-
Temperature: Conduct acylation (e.g., with Boc₂O or Cbz-Cl) at 0°C to 4°C .
-
Additives: If performing a peptide coupling, use HOBt or Oxyma to suppress racemization by preventing the formation of the reactive oxazolone/oxazoline species.[1]
Module 3: Storage & Stability FAQs
Q: Can I store this compound in solution?
A: Not recommended for long periods. In solution, the risk of slow racemization via trace acid impurities or atmospheric CO₂ absorption (lowering pH) increases.
-
Best Practice: Store as a solid dry powder.
-
If solution is mandatory: Use anhydrous methanol or ethanol with a trace of base (e.g., 0.1% triethylamine) to buffer against acidity, stored at -20°C.
Q: Is the compound hygroscopic?
A: Amino alcohols are frequently hygroscopic. Absorbed water can facilitate proton transfer and hydrolysis.
-
Action: Store under Argon or Nitrogen atmosphere in a desiccator.
Q: What is the shelf-life?
A: Under inert gas at -20°C, the solid is stable for >1 year. If exposed to air/moisture at room temperature, re-validate ee% every 3 months.
Module 4: Analytical Verification (Chiral HPLC)
Use this method to validate the success of your anti-racemization protocols.
Method ID: HPLC-CHIRAL-04 Column: Chiralpak IA or Chiralpak AD-H (Amylose-based) Mode: Normal Phase
| Parameter | Setting | Notes |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | The 0.1% DEA is critical. It masks silanol groups on the silica, preventing peak tailing of the amine and suppressing non-specific interactions that cause band broadening. |
| Flow Rate | 1.0 mL/min | Adjust based on column pressure limits. |
| Detection | UV @ 220 nm and 254 nm | The phenyl ring provides good UV absorption. |
| Temperature | 25°C | Lower temperature generally improves chiral resolution. |
Troubleshooting the Analysis:
-
Issue: Broad peaks or merging enantiomers.
-
Fix: Increase the Diethylamine (DEA) concentration to 0.2%. Ensure the column is fully equilibrated (flush for 30 mins).
-
-
Issue: Split peaks.
-
Fix: The sample solvent might be too strong. Dissolve the sample in the mobile phase (Hexane/IPA) rather than pure IPA or MeOH.
-
References
-
BenchChem. (2025).[2][3] Technical Support Center: Synthesis of Amino Alcohol Compounds. Retrieved from
-
Adhikari, S., et al. (2021).[4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from
-
Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-[4-(Propan-2-yl)phenyl]ethan-1-ol.[5] Retrieved from
-
Pallavicini, M., et al. (2017).[6] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids.[1][2][4][7][8][9][10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-[4-(Propan-2-yl)phenyl]ethan-1-ol | C11H16O | CID 299156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-1-(4-ethylphenyl)propan-1-one | C11H15NO | CID 24260973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools | MDPI [mdpi.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Yields in the Reduction of 4-Isopropylphenyl Cyanohydrins
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting for a common synthetic challenge: the low-yield reduction of 4-isopropylphenyl cyanohydrin to its corresponding β-amino alcohol, 2-amino-1-(4-isopropylphenyl)ethanol. This target molecule is a valuable building block in pharmaceutical synthesis.[1] This document is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Section 1: Core Troubleshooting & FAQs
This section addresses the most frequently encountered issues that lead to significantly reduced yields.
Q1: My main product is 4-isopropylbenzyl alcohol instead of the desired 2-amino-1-(4-isopropylphenyl)ethanol. What is the primary cause?
A: This is the most common failure mode in this synthesis and almost always points to the instability of your starting material, the 4-isopropylphenyl cyanohydrin.
Cyanohydrins exist in equilibrium with their corresponding aldehyde or ketone.[2][3] This equilibrium is highly sensitive to pH and temperature. Under neutral or, more significantly, basic conditions, the cyanohydrin can readily decompose back to 4-isopropylbenzaldehyde and a cyanide anion.[4][5] Once the aldehyde is reformed in the reaction flask, the powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), will rapidly and preferentially reduce the aldehyde to 4-isopropylbenzyl alcohol.
Causality Chain:
-
Instability: The cyanohydrin starting material is unstable under the reaction or storage conditions.
-
Decomposition: It reverts to 4-isopropylbenzaldehyde.
-
Undesired Reduction: The reducing agent (e.g., LiAlH₄) reduces the aldehyde byproduct to the corresponding alcohol.
This entire process competes directly with the desired reduction of the nitrile group, thus consuming your starting material and reducing agent to generate a byproduct.
Q2: What are the most critical parameters for a successful reduction of a cyanohydrin using Lithium Aluminum Hydride (LiAlH₄)?
A: Success with LiAlH₄ hinges on rigorous control of the reaction environment. LiAlH₄ is a potent and non-selective reducing agent.[6]
The Three Pillars of a Successful LiAlH₄ Reduction:
-
Anhydrous Conditions: LiAlH₄ reacts violently and exothermically with protic sources, including water, alcohols, and even atmospheric moisture, to produce hydrogen gas.[7][8] This not only consumes the reagent but also poses a significant safety hazard. All glassware must be flame- or oven-dried, and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[8][9]
-
Aprotic Solvent System: The reaction must be carried out in an anhydrous aprotic solvent. Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common choices.[8] THF is often preferred for its higher boiling point and better solvating properties for the lithium salts formed during the reaction.
-
Temperature Control: The reduction is highly exothermic. Reactions are typically started at 0 °C or even lower temperatures, and the addition of the cyanohydrin to the LiAlH₄ slurry (or vice-versa) must be done slowly and in a controlled manner to manage the heat evolution. Allowing the reaction to proceed at a controlled temperature (e.g., allowing it to slowly warm to room temperature or gentle reflux) is key to preventing side reactions.
Q3: I used Sodium Borohydride (NaBH₄) and the reaction didn't work. Can it be used as an alternative to LiAlH₄?
A: No, Sodium Borohydride (NaBH₄) is not a suitable reagent for reducing a nitrile to a primary amine. NaBH₄ is a much milder reducing agent than LiAlH₄.[6] While it is excellent for reducing aldehydes and ketones to alcohols, it is not powerful enough to reduce the nitrile (C≡N) group of the cyanohydrin.[6]
If your cyanohydrin starting material decomposes to the aldehyde in the presence of NaBH₄, you will still form the 4-isopropylbenzyl alcohol byproduct, but the stable cyanohydrin will remain unreacted. This makes NaBH₄ unsuitable for this synthetic step.
Section 2: Advanced Troubleshooting and Optimization
Issue Cluster 1: Starting Material Integrity
Q: How can I assess the purity of my 4-isopropylphenyl cyanohydrin before starting the reduction?
A: You must confirm the integrity of your cyanohydrin before use. Signs of decomposition include a yellowish color or the characteristic almond-like smell of benzaldehyde.
-
Analytical Confirmation: The best method is to take an NMR spectrum (¹H NMR) of your starting material immediately before use. Look for the characteristic singlet or doublet of the aldehydic proton of 4-isopropylbenzaldehyde around 9.9-10.0 ppm. Its presence indicates decomposition.
-
TLC Analysis: A quick check via Thin Layer Chromatography (TLC) against a standard of 4-isopropylbenzaldehyde can also reveal the presence of the aldehyde impurity.
Q: What are the best practices for storing aromatic cyanohydrins to prevent decomposition?
A: Due to their inherent instability, proper storage is crucial.[10][11]
-
Acidic Stabilization: The most effective method is to store the cyanohydrin with a trace amount of an acidic stabilizer.[10] A few drops of a non-volatile acid like sulfuric or phosphoric acid can lower the pH and inhibit the equilibrium shift back to the aldehyde.[10]
-
Storage Conditions: Store the stabilized cyanohydrin in a tightly sealed container, under an inert atmosphere (N₂ or Ar), and at a low temperature (refrigerated).[10]
Issue Cluster 2: Optimizing Reaction Conditions
Q: My reaction is incomplete, with starting material remaining. How can I drive it to completion?
A: An incomplete reaction can be due to several factors.
| Potential Cause | Explanation & Solution |
| Insufficient Reagent | The nitrile reduction to a primary amine is a 4-electron reduction, consuming two hydride equivalents. The initial reaction between the cyanohydrin's hydroxyl group and LiAlH₄ also consumes a hydride. Therefore, you need more than 1 molar equivalent of LiAlH₄. Solution: Increase the stoichiometry of LiAlH₄ to 1.5 - 2.0 equivalents relative to the cyanohydrin. |
| Low Temperature | While initial addition should be cold, some reductions require thermal energy to proceed to completion. Solution: After the initial controlled addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is still sluggish (monitored by TLC), gentle heating to reflux in THF may be required. |
| Poor Reagent Quality | LiAlH₄ can degrade upon improper storage. Solution: Use a fresh bottle of LiAlH₄ or titrate a solution to determine its active hydride content. |
Q: How can I improve selectivity and minimize byproducts?
A: Selectivity can often be controlled by the mode of addition.[9]
-
Normal Addition: Adding the cyanohydrin solution to the LiAlH₄ slurry. This keeps the reducing agent in excess at all times, which is generally effective for robust substrates.
-
Inverse Addition: Adding the LiAlH₄ (as a solution or slurry) to the cyanohydrin solution. This keeps the substrate in excess and can sometimes minimize side reactions by ensuring the powerful reductant is consumed immediately.[9] For this specific reaction, where substrate stability is the main issue, this is less likely to be the solution unless a competing reducible group is present.
The primary strategy to improve selectivity is to prevent the formation of the aldehyde byproduct in the first place. This is best achieved by protecting the hydroxyl group.
Issue Cluster 3: Work-up and Purification
Q: My work-up seems complex and I'm losing product. What is a reliable quenching protocol for LiAlH₄?
A: A careful, sequential work-up is critical for safety and for generating a filterable solid of aluminum salts. The Fieser work-up is a widely accepted and reliable method. For a reaction using 'X' grams of LiAlH₄ in a solvent like ether or THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water.
-
Add 'X' mL of 15% (w/v) aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the mixture vigorously for 15-30 minutes at room temperature. It should transform from a gelatinous grey paste to a white, granular, and easily filterable solid.
-
Filter the mixture through a pad of Celite® and wash the solid thoroughly with the reaction solvent (THF or ether).
-
The combined filtrate contains your product.
Q: How can I separate the desired 2-amino-1-(4-isopropylphenyl)ethanol from the 4-isopropylbenzyl alcohol byproduct?
A: Separation can be challenging due to similar polarities, but it is achievable.
-
Acid-Base Extraction: The most effective method is to leverage the basicity of the amine product.
-
After the initial workup and removal of aluminum salts, evaporate the organic solvent.
-
Redissolve the crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). The basic amino alcohol will move to the aqueous layer as its hydrochloride salt, while the neutral benzyl alcohol byproduct will remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh aqueous acid.
-
Combine the acidic aqueous layers, cool in an ice bath, and then slowly add a base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12).
-
Extract the now free-based amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amino alcohol.
-
-
Crystallization/Salt Formation: The amino alcohol product can be converted into a crystalline salt (e.g., hydrochloride or oxalate) for purification, which can often be very effective at excluding neutral organic impurities.[12]
Section 3: Key Protocols and Data
Protocol 1: Standard LiAlH₄ Reduction
-
Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) to a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and condenser. Add anhydrous THF via cannula to create a slurry. Cool the flask to 0 °C.
-
Addition: Dissolve the 4-isopropylphenyl cyanohydrin (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the cyanohydrin solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction back to 0 °C and perform a Fieser work-up as described in the section above.
-
Isolation: Filter the aluminum salts, wash with THF, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify via acid-base extraction or column chromatography.
Protocol 2: In-situ Silylation and Reduction
This protocol stabilizes the cyanohydrin before reduction, preventing decomposition.[13]
-
Protection: In a flame-dried flask under N₂, dissolve the 4-isopropylphenyl cyanohydrin (1.0 eq.) in anhydrous dichloromethane (DCM). Add a base such as imidazole (1.2 eq.). Cool to 0 °C and add Trimethylsilyl chloride (TMSCl, 1.1 eq.) dropwise. Stir at room temperature for 1 hour until TLC confirms complete conversion to the silyl-protected cyanohydrin.
-
Solvent Exchange: Carefully remove the DCM under reduced pressure. Add anhydrous THF to the residue.
-
Reduction: In a separate flask, prepare a slurry of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C. Slowly add the THF solution of the protected cyanohydrin.
-
Reaction & Work-up: Follow steps 3 and 4 from Protocol 1. The silyl ether will be cleaved during the aqueous work-up.
-
Isolation & Purification: Follow steps 5 and 6 from Protocol 1.
Table 1: Comparison of Common Reducing Agents
| Reagent | Formula | Reduces Nitrile (C≡N)? | Reduces Aldehyde (C=O)? | Solvent Requirement | Comments |
| Lithium Aluminum Hydride | LiAlH₄ | Yes [8] | Yes [6] | Anhydrous Aprotic (THF, Et₂O) | Powerful, non-selective. Reacts violently with water.[8] The standard choice for this transformation. |
| Sodium Borohydride | NaBH₄ | No [6] | Yes [7] | Protic (MeOH, EtOH) | Mild, selective for carbonyls. Will not reduce the nitrile group. |
| Diborane | B₂H₆ | Yes [14] | Yes | Aprotic (THF) | Can be used as an alternative to LiAlH₄, often generated in-situ from NaBH₄ and BF₃·OEt₂.[14] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Decision Tree
A logical workflow to diagnose the cause of low yields.
Caption: The desired reduction competes with cyanohydrin decomposition.
References
-
Wessjohann, L. A., & Sontag, B. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(21), 4879-4897. [Link]
-
Physics Wallah. (2022, April 21). LiAlH4 Reaction and Mechanism. Retrieved from Physics Wallah website. [Link]
-
ResearchGate. (n.d.). Cyanohydrin formation under the optimized conditions. [Scientific Diagram]. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Scientific Diagram]. Retrieved from ResearchGate. [Link]
-
OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from OrgoSolver website. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from AdiChemistry website. [Link]
-
Rauch, M., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology, 12(10), 3236-3243. [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
-
University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]
-
Karrer, P., & Rascha, P. (1945). A simple and mild method for reducing cyanohydrins to amino-alcohols. Helvetica Chimica Acta, 28(1), 1-3. [Link]
-
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from Chemistry Steps website. [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from Organic Chemistry Portal website. [Link]
-
Vedejs, E., & Jure, M. (2005). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Journal of the American Chemical Society, 127(45), 15794–15803. [Link]
-
LibreTexts Chemistry. (2024, May 28). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
-
Effenberger, F., et al. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460. [Link]
- Stahly, B. C. (1990). U.S. Patent No. 4,952,718. U.S.
- Google Patents. (n.d.). EP1925610A1 - Production process of 2-aminooxyethanol.
- European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Oreate AI. (2026, January 28). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 12). Mechanism for hydrolysis of cyanohydrin. Retrieved from [Link]
-
jOeCHEM. (2020, November 18). Cyanohydrin Formation (Forward/Reverse Directions) [Video]. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]
- 8. adichemistry.com [adichemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI Blog [oreateai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple and mild method for reducing cyanohydrins to amino-alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions during the synthesis of p-isopropylphenyl derivatives
Welcome to the Technical Support Center for the synthesis of p-isopropylphenyl derivatives. This hub is designed for researchers and drug development professionals seeking to troubleshoot regioselectivity issues, eliminate polyalkylation, and optimize Friedel-Crafts alkylation and acylation workflows.
Below, you will find mechanistic troubleshooting guides, quantitative catalyst comparisons, and a self-validating experimental protocol designed to maximize atom economy and product purity.
Module 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing high levels of diisopropylbenzenes (DIPB) during the isopropylation of my aromatic substrates?
Causality & Insight: The isopropyl group is inherently electron-donating. Once the first isopropyl group attaches to the aromatic ring, it increases the electron density of the
Q2: I switched to a zeolite catalyst to improve para-selectivity, but now I am seeing n-propylbenzene side products. Why?
Causality & Insight: While the secondary isopropyl carbocation is far more stable than the primary n-propyl carbocation, the spatial constraints of your chosen zeolite dictate the final product distribution. Medium-pore zeolites (like H-ZSM-5) have channel dimensions that severely restrict the transition state of the bulky isopropyl group. This spatial restriction can paradoxically force the rearrangement of the alkylating agent, stabilizing the linear n-propyl transition state and leading to n-propylbenzene[2].
Solution: Upgrade to a large-pore acidic zeolite, such as
Q3: How can I completely avoid polyalkylation if my substrate is highly valuable and cannot be used in excess? Causality & Insight: If you cannot use an excess of the aromatic substrate, you should pivot from Friedel-Crafts alkylation to Friedel-Crafts acylation. Because the acyl group is strongly electron-withdrawing, the resulting aromatic ketone is deactivated, effectively shutting down any subsequent electrophilic aromatic substitution (polyacylation)[3]. You can synthesize the p-isopropylphenyl derivative by first acylating the ring to form a p-acylphenyl intermediate, followed by a reduction step (e.g., Clemmensen or Wolff-Kishner) and subsequent methylation.
Module 2: Visualizing Reaction Pathways & Side Reactions
The following diagram illustrates the divergence between the desired p-isopropylphenyl pathway and the competitive side reactions driven by catalyst choice and reaction conditions.
Caption: Mechanistic pathways and side reactions in the synthesis of p-isopropylphenyl derivatives.
Module 3: Quantitative Catalyst Comparison
To minimize side reactions, selecting the correct catalytic system is paramount. The table below summarizes the quantitative performance metrics of standard catalysts used in the isopropylation of benzene derivatives based on empirical data[2][4].
| Catalyst System | Regioselectivity (Para:Ortho) | Polyalkylation (DIPB) | n-Propylbenzene Formation | Operational Profile |
| AlCl | Low (Significant ortho formed) | High (Requires strict quenching) | Low | Corrosive, moisture-sensitive, non-recyclable. |
| H-ZSM-5 (Medium-Pore Zeolite) | High (>90% para) | Low | High (Due to pore constraints) | Recyclable, but product purity is compromised by n-propyl isomers. |
| Excellent (>99% para) | Moderate (Controlled via stoichiometry) | Negligible | Recyclable, non-corrosive, optimal for high-purity synthesis. |
Module 4: Validated Experimental Protocol
Highly Regioselective Synthesis of p-Isopropylbenzene (Cumene) via
This protocol utilizes a continuous or semi-batch reactor setup. To ensure trustworthiness and high atom economy, the protocol is designed as a self-validating system : rather than discarding the unavoidable diisopropylbenzene (DIPB) side products, they are isolated and fed into a secondary transalkylation reactor to generate more of the target product[5][6].
Step 1: Catalyst Activation
-
Obtain H
-form -zeolite (optimal Si:Al ratio of 75:1 for high acidity and activity)[2]. -
Calcine the zeolite at 500°C in a muffle furnace for 4 hours to remove adsorbed moisture and organic templates, ensuring the active acidic sites are fully exposed.
Step 2: Reactant Preparation & Stoichiometric Control
-
Prepare a reactant mixture of the aromatic substrate (e.g., benzene) and the alkylating agent (propylene or isopropanol).
-
Critical Causality Step: Maintain a molar ratio of 7:1 (Benzene:Propylene). This massive excess of benzene statistically minimizes the probability of the active electrophile reacting with an already-formed p-isopropylphenyl molecule, thereby suppressing DIPB formation[2][5].
Step 3: Alkylation Execution
-
Charge the reactants into a high-pressure static one-pot vessel or a continuous fixed-bed reactor.
-
Pressurize the system to 490 psig to ensure all propylene remains in the liquid phase[6].
-
Heat the reactor to 150°C. (Temperatures exceeding 200°C can trigger unwanted thermodynamic rearrangements or cracking)[2].
-
Allow the reaction to proceed for 1 hour (if static) or at a Weight Hourly Space Velocity (WHSV) of 0.5–50 h
(if continuous)[6].
Step 4: Separation and Self-Validating Transalkylation
-
Route the liquid effluent to a depropanizer/distillation column to recover unreacted benzene (which is recycled back to Step 2)[5].
-
Isolate the p-isopropylphenyl fraction.
-
Collect the heavier DIPB fraction. Route this fraction to a separate reactor containing a transalkylation catalyst (often the same
-zeolite). -
Mix the DIPB with fresh benzene and heat to 170°C at 250 psig[6]. The DIPB will donate an isopropyl group to the benzene, converting both molecules into the target p-isopropylphenyl derivative. This step validates the mass balance of the system and pushes the overall yield near 100%.
Caption: Self-validating workflow for high-yield p-isopropylphenyl synthesis with DIPB recycling.
References
- "Friedel-Crafts Reactions". Kirk-Othmer Encyclopedia of Chemical Technology. softbeam.net.
- "Applications of Friedel–Crafts reactions in total synthesis of n
- "Energy Efficient Catalytic Reaction and Production of Cumene". OSTI.gov. osti.gov.
- "DE2703445A1 - Catalytic alkylation of benzene to cumene using propylene - using Friedel-Crafts catalysts and partial effluent recycle".
- "10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry". Saskoer. saskoer.ca.
- "THE PRODUCTION OF CUMENE USING Zeolite CATALYST Aspen Model Documentation Index". Chemical Technology Lab. upm.es.
Sources
- 1. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. osti.gov [osti.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. DE2703445A1 - Catalytic alkylation of benzene to cumene using propylene - using Friedel-Crafts catalysts and partial effluent recycle - Google Patents [patents.google.com]
- 6. diquima.upm.es [diquima.upm.es]
Technical Support Center: Strategies for Increasing the Shelf-Life of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Welcome to the technical support center for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maximizing the shelf-life and stability of this amino alcohol compound. Here, we will delve into the potential degradation pathways, optimal storage conditions, and formulation strategies, all presented in a practical question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol that can affect its shelf-life?
Based on its molecular structure, which features a primary amine and a secondary alcohol on a substituted phenyl ring, the primary chemical liabilities are susceptibility to oxidation and potential reactions related to the amino and hydroxyl groups. The aromatic ring itself can also be a site for electrophilic substitution, although this is generally less of a concern under typical storage conditions.
Q2: What are the most likely degradation pathways for this molecule?
The most probable degradation pathways for (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol include:
-
Oxidation: The primary amino group and the secondary alcohol are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[2] Oxidative deamination of the primary amine can lead to the formation of a ketone.[1]
-
Dehydration: Under acidic conditions or at elevated temperatures, the secondary alcohol can undergo dehydration to form an alkene.
-
Reactions with Excipients: In a formulated product, the amine group can potentially react with certain excipients, such as those with aldehyde or ketone functionalities.
Q3: What are the initial recommended storage conditions for this compound to ensure maximum stability?
To minimize degradation, (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.[3] Storing under an inert atmosphere, such as nitrogen or argon, can further mitigate oxidative degradation.[4]
Troubleshooting Guides
Issue 1: I've observed a yellowing or discoloration of my solid (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol sample over time. What could be the cause and how can I prevent it?
A1: Understanding the Cause
Discoloration, particularly yellowing, is often an initial sign of chemical degradation, most commonly oxidation.[4] The formation of oxidized impurities or degradation products can lead to a change in the material's appearance. The primary amine and the benzylic alcohol are the most likely sites for oxidation.
A2: Troubleshooting and Prevention Strategies
-
Inert Atmosphere: If you are not already doing so, store the compound under an inert atmosphere. This can be achieved by blanketing the container with nitrogen or argon before sealing.
-
Light Protection: Ensure the compound is stored in an amber-colored vial or a container that is otherwise protected from light.[1] Photodegradation can be a significant contributor to discoloration and degradation.[2]
-
Temperature Control: While refrigeration is recommended, ensure there are no temperature fluctuations that could lead to condensation inside the container, as moisture can accelerate degradation.
-
Purity Analysis: If discoloration is observed, it is crucial to re-analyze the purity of the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.
Issue 2: My solution of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol in an organic solvent has shown a decrease in purity over a short period. What factors could be at play?
A1: Identifying Potential Instability in Solution
Solutions can present a more challenging environment for stability compared to the solid state. Several factors can contribute to accelerated degradation in solution:
-
Solvent Reactivity: Certain solvents, particularly those that are not peroxide-free (like older ethers) or contain trace impurities, can react with the compound. Alcohols like methanol are generally not recommended as co-solvents for forced degradation studies as they can react with certain functional groups.[5]
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can readily participate in oxidative degradation.
-
pH Effects: If the solvent contains acidic or basic impurities, it can catalyze degradation pathways like dehydration or other pH-dependent reactions.
A2: Mitigation Strategies for Solution Stability
-
Solvent Selection and Preparation:
-
Use high-purity, anhydrous solvents.
-
Degas the solvent prior to use by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles. This will remove dissolved oxygen.
-
-
pH Control: If appropriate for your application, consider buffering the solution to a pH where the compound exhibits maximum stability. This often needs to be determined experimentally through a pH-stability profile study.
-
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to quench free radical-mediated oxidation.[6]
-
Fresh Preparation: Whenever possible, prepare solutions fresh for immediate use to minimize the time the compound is exposed to potentially destabilizing conditions.
Issue 3: I am developing a formulation and need to perform forced degradation studies. What conditions should I consider?
A1: Designing a Robust Forced Degradation Study
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5][7] The goal is to achieve a modest level of degradation, typically 5-20%.[1]
A2: Recommended Stress Conditions
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 8 hours | Dehydration of the secondary alcohol |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 8 hours | Potential for base-catalyzed oxidation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours (protect from light) | Oxidation of the amine and alcohol groups |
| Thermal Degradation | Dry heat at 80°C for 48 hours (on solid sample) | Dehydration, cleavage of C-C bonds |
| Photostability | Expose solid and solution to UV/Vis light (e.g., 1.2 million lux hours) | Photolytic degradation, often leading to a complex mixture of products |
Source: Adapted from typical forced degradation study protocols.[1][2]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Issue 4: How can I develop a stability-indicating analytical method for this compound?
A1: The Importance of a Stability-Indicating Method
A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS) is the most common technique for this purpose.[1]
A2: Steps for Method Development and Validation
-
Initial Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance. Mass spectrometry provides much greater specificity and is invaluable for identifying unknown degradants.
-
-
Forced Degradation Sample Analysis:
-
Inject the stressed samples from your forced degradation studies.
-
The goal is to achieve baseline separation between the main peak of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol and all the degradation product peaks.
-
-
Method Optimization:
-
If co-elution is observed, optimize the mobile phase gradient, pH of the aqueous phase, column temperature, and flow rate to improve resolution.
-
-
Method Validation:
-
Once the method is optimized, it must be validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Logical Relationship for Method Development
Caption: Decision tree for stability-indicating method development.
References
- BenchChem. (n.d.). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- Journal of Current Pharma Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- ChemScene. (n.d.). (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-ol.
- ExxonMobil Chemical. (n.d.). Shelf life for alcohols and plasticizers.
- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. chemscene.com [chemscene.com]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. jocpr.com [jocpr.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Solid-State Hygroscopicity Management
Current Status: Operational 🟢
Operator: Dr. Aris Thorne, Senior Application Scientist
Ticket ID: HYGRO-SOL-001
Introduction: The Invisible Variable
Welcome to the Solid-State Chemistry Support Hub. If you are here, you are likely experiencing "phantom" mass drifts during weighing, sudden powder caking in your hoppers, or unexplained crystallization of your amorphous dispersions.
In my 15 years of troubleshooting solid-state workflows, I have found that hygroscopicity is rarely a binary state (wet vs. dry). It is a kinetic process driven by the thermodynamic gap between your material's water activity (
This guide is not a lecture; it is a troubleshooting protocol designed to stabilize your experiments and validate your data.
Module 1: Diagnostics & Classification
Q: How do I definitively categorize the risk level of my new API?
The Scientist’s Answer: Do not rely on visual inspection. By the time you see a change (deliquescence), the material is already compromised. You must quantify the equilibrium moisture uptake using the European Pharmacopoeia (Ph. Eur.) 5.11 standard, but with a kinetic twist.
Standard Protocol: Ph. Eur. 5.11 Classification
Perform a gravimetric test exposing the sample to 25°C / 80% RH for 24 hours .
| Classification | Weight Increase (% w/w) | Operational Risk |
| Non-hygroscopic | < 0.2% | Low: Standard handling permitted. |
| Slightly hygroscopic | 0.2% – 2.0% | Moderate: Avoid open storage >4 hours. |
| Hygroscopic | 2.0% – 15.0% | High: Requires controlled humidity (<40% RH) and immediate resealing. |
| Very Hygroscopic | > 15.0% | Critical: Glove box or continuous N₂ purge required. |
| Deliquescent | Forms Liquid | Severe: Material dissolves in its own sorbed water.[1][2] |
Advanced Protocol: Dynamic Vapor Sorption (DVS)
For critical drug development, a single point is insufficient. You need an isotherm to identify the Critical Relative Humidity (CRH) .
-
Step 1: Run a sorption cycle (0% → 90% RH) in 10% increments.
-
Step 2: Look for the inflection point. If mass gain spikes exponentially at 60% RH, that is your CRH.
-
Action: Your processing environment must be maintained at least 5-10% RH below this CRH value to prevent phase changes.
Module 2: The "Safe Handling Window" (Kinetic Assessment)
Q: My balance drifts while weighing. How long do I actually have before the weight is invalid?
The Scientist’s Answer: You are fighting sorption kinetics . The "Safe Handling Window" is the time it takes for your sample to absorb enough moisture to exceed your error tolerance (usually 0.1% or 1.0%).
Experimental Determination of Safe Window
-
Tare a TGA (Thermogravimetric Analysis) pan or a high-precision balance.
-
Load your sample (~10 mg) at ambient lab conditions (e.g., 22°C / 50% RH).
-
Record weight every 30 seconds for 15 minutes.
-
Plot Weight vs. Time.
-
Calculate:
= Time to reach +0.1% mass change.
Field Insight: If
is < 2 minutes, you cannot weigh this on an open bench. You must use a static eliminator (to prevent particle spread) and a weighing enclosure with local humidity control.
Module 3: Amorphous Solid Dispersions (ASDs)
Q: Why did my amorphous spray-dried dispersion crystallize despite being in a sealed bottle?
The Scientist’s Answer:
This is likely a Glass Transition (
The Mechanism of Failure
When moisture is absorbed, it lowers the
Figure 1: The cascade of moisture-induced instability in amorphous solids. Water acts as a molecular lubricant, facilitating the revert to the stable crystalline form.
Corrective Protocol
-
Measure
vs. RH: Use Modulated DSC (mDSC) on samples equilibrated at different humidities. -
Establish the Limit: Determine the moisture content at which
. This is your maximum allowable moisture content (MAMC). -
Packaging: Use high-barrier packaging (Alu/Alu blisters) with desiccants calculated to maintain internal RH below the level corresponding to the MAMC.
Module 4: Process Troubleshooting (Caking & Flow)
Q: My powder flowed fine yesterday, but today it's bridging in the hopper. Why?
The Scientist’s Answer: You have likely crossed the Capillary Condensation Threshold . Even below the CRH, surface moisture can form "liquid bridges" between particles, increasing cohesion strength.
Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Fix | Long-Term Solution |
| Hopper Bridging | Liquid bridging due to RH spike. | Mechanical agitation + Add Colloidal Silicon Dioxide (0.5%) . | Dehumidify processing suite to <40% RH. |
| Punch Sticking | Hydrolysis of lubricant (e.g., Mg Stearate). | Increase polishing frequency; switch to Stearic Acid. | Switch to non-hygroscopic lubricant (e.g., Sodium Stearyl Fumarate). |
| Segregation | Moisture uptake variance between API and Excipient. | Re-blend immediately before compression. | Match particle sizes; use co-processed excipients. |
Excipient Selection Guide
If your API is hygroscopic, do not pair it with hygroscopic excipients (like Sorbitol). Use "moisture scavengers" or non-hygroscopic alternatives.
-
Avoid: Sorbitol, Povidone (PVP) K12 (unless used as binder).
-
Prefer: Mannitol (non-hygroscopic), Microcrystalline Cellulose (MCC) PH-112 (low moisture grade), Starch 1500 (scavenger).
Module 5: Workflow Visualization
The following logic flow dictates how to handle a new solid entity in your lab.
Figure 2: Decision tree for establishing handling protocols based on hygroscopic severity and sorption kinetics.
References
-
European Pharmacopoeia (Ph.[1][5] Eur.) . "5.[1][2]11. Characters Section in Monographs."[1][2] European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Newman, A. W., & Zografi, G. (2019). "Water-Solid Interactions in Pharmaceutical Systems." Drugs and the Pharmaceutical Sciences. [Link]
-
Surface Measurement Systems . "Dynamic Vapor Sorption (DVS) Method Overview." Surface Measurement Systems Technical Resources. [Link]
-
Callahan, J. C., et al. (1982). "Equilibrium moisture content of pharmaceutical excipients." Drug Development and Industrial Pharmacy. [Link]
End of Technical Guide. For further assistance, contact the Solid-State Characterization Core.
Sources
Validation & Comparative
A Researcher's Guide to the Stereoselective Biological Activity of Chiral p-Isopropylphenyl Compounds
The principle of chirality is a fundamental concept in pharmacology, asserting that the three-dimensional arrangement of a molecule can dramatically alter its biological function.[1][2] Enantiomers, which are non-superimposable mirror images of a chiral molecule, frequently display significant differences in their interaction with the inherently chiral environment of biological systems, such as receptors and enzymes.[2][3] This guide provides a comparative analysis of the biological activities of (1S) and (1R) isomers containing a p-isopropylphenyl moiety, using the well-characterized β-adrenergic receptor antagonists as a representative case study. This class of drugs elegantly demonstrates the profound impact of stereochemistry on therapeutic action.
The Case Study: β-Adrenergic Receptor Antagonists
Many β-blockers feature a chiral center and exhibit a high degree of enantioselectivity in their binding to β-adrenergic receptors.[4][5] For those with a single chiral center, the (S)-enantiomer typically possesses substantially greater affinity for the receptor compared to its (R)-enantiomer counterpart.[4][5] Propranolol, a widely-known non-selective β-blocker, serves as a classic example. The (S)-(-)-isomer of propranolol is a potent β-blocker, while the (R)-(+)-isomer is 60 to 100 times less active in this regard.[6] This dramatic difference in activity underscores the importance of evaluating enantiomers as separate chemical entities.[3]
This guide will outline the experimental workflows to quantify these differences in a hypothetical pair of (1S)- and (1R)-p-isopropylphenyl ethanolamine isomers, which are structurally analogous to many β-blockers. We will explore two key in vitro assays: a radioligand binding assay to determine receptor affinity and a functional cAMP assay to measure downstream signaling.
Experimental Workflows for Assessing Stereoselective Activity
To empirically determine the differential activity of the (1S) and (1R) p-isopropylphenyl isomers, a two-pronged in vitro approach is employed. First, we assess the binding affinity of each isomer to the target receptor. Second, we quantify the functional consequence of that binding, i.e., whether it activates or inhibits the receptor's signaling pathway.
Workflow 1: Receptor Binding Affinity via Competitive Radioligand Binding Assay
This assay quantifies the ability of our test compounds (the 'cold' (1S) and (1R) isomers) to compete with a 'hot' radiolabeled ligand for binding to the β-adrenergic receptor. The output of this experiment is the inhibitor constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.[7][8][9]
Caption: Workflow for Competitive Radioligand Binding Assay.
Workflow 2: Functional Activity via cAMP Accumulation Assay
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[10] An antagonist will block this effect. This assay measures changes in intracellular cAMP levels to determine an isomer's functional activity as an antagonist. The key parameters derived are the half-maximal inhibitory concentration (IC50) or, for agonists, the half-maximal effective concentration (EC50).
Caption: Workflow for Functional cAMP Antagonist Assay.
Data Presentation: A Comparative Summary
The data obtained from these experiments can be summarized to provide a clear comparison of the isomers' biological activities. Based on extensive literature for similar chiral β-blockers, we would anticipate a significant difference in both binding affinity and functional potency.[4][6]
| Parameter | (1S)-p-Isopropylphenyl Isomer | (1R)-p-Isopropylphenyl Isomer | Potency Ratio (S vs. R) |
| Binding Affinity (Ki, nM) | 5 | 500 | ~100-fold |
| Functional Potency (IC50, nM) | 10 | 1200 | ~120-fold |
These are representative data based on known stereoselectivity of β-blockers and are for illustrative purposes.
The (1S) isomer, analogous to the (S)-enantiomers of most β-blockers, is expected to be the eutomer (the more active isomer), exhibiting significantly lower Ki and IC50 values.[1] The (1R) isomer would be the distomer (the less active isomer).[1]
Signaling Pathway Context
The functional assay measures the inhibition of a well-defined signaling cascade. An antagonist's role is to block the agonist-initiated signal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. multispaninc.com [multispaninc.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cAMP-Glo™ Assay Protocol [promega.jp]
Mass spectrometry fragmentation patterns of p-isopropylphenyl aminoethanol
High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation and Quantification of p-Isopropylphenyl Aminoethanol
Introduction
p-Isopropylphenyl aminoethanol (PIPAE) is a synthetic phenylethanolamine structurally analogous to classical β-adrenergic agonists and certain designer stimulants. Due to its potent biological activity and potential for misuse in competitive sports or livestock production, rigorous analytical frameworks are required for its detection. This guide objectively compares three mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural elucidation and trace-level quantification of PIPAE.
Part 1: Mechanistic Causality of PIPAE Fragmentation
Understanding the gas-phase dissociation of PIPAE is paramount for assay development. Under positive electrospray ionization (ESI+), PIPAE (exact mass 179.1311 Da) readily accepts a proton at the secondary amine to form a highly stable [M+H]⁺ precursor ion at m/z 180.138.
Upon collision-induced dissociation (CID), phenylethanolamines exhibit highly conserved fragmentation pathways[1]. The primary diagnostic event is the facile loss of a neutral water molecule (-18 Da) from the benzylic hydroxyl group, yielding a dehydrated product ion at m/z 162.128[2]. This dehydration is thermodynamically driven by the formation of a resonance-stabilized conjugated system.
Further increasing collision energy induces α-cleavage at the C-C bond between the hydroxyl- and amine-bearing carbons. This cleavage generates two distinct fragments: a tropylium-like cation at m/z 149.097 and a low-mass iminium ion (CH₂=NH₂⁺) at m/z 30.034[3]. Alternatively, the dehydrated ion (m/z 162.128) can expel ammonia (-17 Da) to form a stable p-isopropylphenylvinyl cation at m/z 145.101. These predictable pathways serve as the foundation for targeted Multiple Reaction Monitoring (MRM) assays.
ESI-MS/MS fragmentation pathway of protonated PIPAE highlighting key diagnostic product ions.
Part 2: Platform Comparison Guide
Selecting the correct analytical platform depends heavily on the experimental goal—whether it is ultra-sensitive targeted quantification or untargeted structural screening.
-
UHPLC-ESI-QqQ : The gold standard for targeted quantification. It offers unparalleled sensitivity (sub-ng/mL) and dynamic range. However, it lacks the resolving power to differentiate isobaric interferences without baseline chromatographic separation.
-
UHPLC-ESI-HRMS (Q-TOF/Orbitrap) : Ideal for structural elucidation and retrospective screening. By operating at >70,000 FWHM resolution, HRMS provides sub-5 ppm mass accuracy, effectively eliminating matrix background noise without relying solely on MS/MS transitions[4].
-
GC-EI-MS : While offering highly reproducible, library-searchable electron ionization (EI) spectra, PIPAE requires pre-column derivatization to mask the polar hydroxyl and amine groups. Without derivatization, the molecule undergoes thermal degradation in the GC inlet[5].
Table 1: Performance Comparison of Analytical Platforms
| Feature | UHPLC-ESI-QqQ | UHPLC-ESI-HRMS | GC-EI-MS |
| Primary Application | Targeted Quantification | Untargeted Screening & ID | Library Matching |
| Sensitivity (LOD) | < 0.1 ng/mL | 1 - 5 ng/mL | 5 - 10 ng/mL |
| Mass Accuracy | Nominal (~0.7 Da) | < 5 ppm | Nominal (~0.7 Da) |
| Sample Prep | SPE Extraction | SPE Extraction | SPE + Derivatization |
| Throughput | High (3-5 min/run) | Medium (10-15 min/run) | Low (20-30 min/run) |
Table 2: Exact Mass and MRM Transitions for PIPAE
| Precursor Ion | Product Ion | Collision Energy (eV) | Diagnostic Purpose |
| m/z 180.138 | m/z 162.128 | 15 | Quantifier (Dehydration) |
| m/z 180.138 | m/z 145.101 | 25 | Qualifier (Dehydration + NH₃ loss) |
| m/z 180.138 | m/z 149.097 | 30 | Qualifier (α-Cleavage) |
Part 3: Self-Validating Experimental Protocols
To ensure a self-validating system, an isotopically labeled internal standard (e.g., PIPAE-d5 or Isoproterenol-d7) must be spiked into the matrix prior to extraction to account for recovery losses and ion suppression.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning : Condition a mixed-mode cation exchange (MCX) SPE cartridge with 3 mL methanol followed by 3 mL LC-MS grade water.
-
Loading : Load 2 mL of the biological sample (buffered to pH 6.0 to ensure the secondary amine is fully ionized and retained by the cation-exchange sorbent).
-
Washing : Wash with 3 mL of 2% formic acid in water (removes acidic interferences), followed by 3 mL of methanol (removes neutral lipids).
-
Elution : Elute PIPAE with 3 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Reconstitution : Evaporate to dryness under N₂ at 40°C and reconstitute in 100 μL of initial mobile phase. Validation Step: Inject a solvent blank immediately after the highest calibration standard to validate the absence of carryover.
Protocol 2: UHPLC-MS/MS (QqQ) Analysis
-
Chromatography : Inject 5 μL onto a C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C.
-
Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: Formic acid acts as a proton donor, maximizing[M+H]⁺ yield in the ESI source.
-
Gradient : Run a linear gradient from 5% B to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Detection : Monitor the transitions outlined in Table 2 using a dwell time of 50 ms per transition.
Protocol 3: GC-EI-MS Derivatization
-
Transfer 50 μL of the dried SPE extract to a silanized glass vial.
-
Add 50 μL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% TMCS as a catalyst.
-
Incubate at 60°C for 30 minutes. Causality: This step converts the polar -OH and -NH₂ groups into highly volatile trimethylsilyl (TMS) ethers/amines, preventing thermal breakdown in the 250°C GC inlet[5].
-
Inject 1 μL into the GC-MS operating in full-scan EI mode (70 eV).
Comparative analytical workflows for PIPAE analysis using LC-HRMS, LC-QqQ, and GC-MS platforms.
References
-
Biancotto, G., et al. "Positive chemical ionization and tandem mass spectrometric fragmentation for the gas chromatographic analysis of beta-agonists using the ion trap technique." Journal of Mass Spectrometry, 1999. 5
-
"Simultaneous determination of 12 β-agonists in feeds by ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry." PubMed, 2013. 4
-
"Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS." MDPI, 2022. 1
-
"Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes." PMC - NIH, 2021. 3
-
"Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap." Semantic Scholar, 2019. 2
Sources
- 1. Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 12 β-agonists in feeds by ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive chemical ionization and tandem mass spectrometric fragmentation for the gas chromatographic analysis of beta-agonists using the ion trap technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Enantiomeric Purity via Chiral Derivatizing Agents (CDAs)
Executive Summary
In the high-stakes environment of drug development, enantiomeric purity is not merely a regulatory checkbox but a determinant of efficacy and toxicity. While Chiral HPLC remains the workhorse for routine quality control, Chiral Derivatizing Agents (CDAs) offer a distinct advantage during the early-phase structural elucidation and method development.
This guide provides a rigorous, comparative analysis of CDAs (specifically the Mosher method and its alternatives) versus direct chromatographic techniques. It focuses on the mechanistic causality of stereochemical discrimination and establishes a self-validating protocol to eliminate common pitfalls such as kinetic resolution and racemization.
Part 1: The Mechanistic Basis of Chiral Derivatization
Unlike chiral chromatography, which relies on transient diastereomeric interactions with a stationary phase, CDAs chemically convert enantiomers into discrete diastereomers .[1] These diastereomers exhibit distinct physical properties (NMR chemical shifts) due to the magnetic anisotropy induced by the derivatizing agent.
The Anisotropic Shielding Effect (Mosher's Model)
The most robust CDA is
-
Mechanism: When an alcohol or amine reacts with (R)- or (S)-MTPA, the resulting ester/amide adopts a preferred conformation in solution.[1]
-
The Signal Split: The phenyl group of the MTPA moiety exerts a shielding cone effect. Depending on the absolute configuration of the substrate, protons will either lie inside this shielding cone (upfield shift, lower
) or outside it (downfield shift, higher ). -
Quantification: The enantiomeric excess (ee) is calculated by integrating the distinct NMR signals (typically
or ) of the diastereomeric pair.[2]
Visualization: The Conformation-Shielding Relationship
The following diagram illustrates how the phenyl ring's orientation differentially shields the substrate's substituents (
Figure 1: Mechanistic workflow of Mosher's analysis. The formation of stable diastereomers allows NMR to resolve enantiomers based on magnetic anisotropy.
Part 2: Comparative Analysis – CDAs vs. Chiral Chromatography
The choice between using a CDA and developing a Chiral HPLC method is a trade-off between structural insight and throughput .
Comparative Performance Matrix
| Feature | Chiral Derivatization (NMR) | Direct Chiral HPLC/GC |
| Primary Output | Enantiomeric Excess (ee) + Absolute Configuration | Enantiomeric Excess (ee) only |
| Method Dev.[1] Time | Low (Standard chemistry) | High (Column/Solvent screening) |
| Limit of Detection | Moderate (~1-2% impurity) | High (<0.1% impurity) |
| Sample Recovery | Destructive (Chemical modification) | Non-destructive (Prep HPLC possible) |
| Throughput | Low (Reaction time + NMR acquisition) | High (Automated injection) |
| Risk Factor | Kinetic Resolution (False high ee) | Peak Overlap (False low ee) |
Strategic Insight
-
Use CDAs when: You are in early discovery, need to assign absolute configuration (R vs S), or lack a specific chiral column for your compound class.[1]
-
Use HPLC when: You need to validate >99.5% purity for GMP release, have a high volume of samples, or the compound is chemically unstable to derivatization conditions.
Part 3: Protocol & Self-Validating Systems[1]
To ensure scientific integrity, the use of CDAs must be treated as a system rather than a simple reaction. The greatest risk is Kinetic Resolution : if the chiral reagent reacts faster with one enantiomer than the other, and the reaction is stopped before 100% conversion, the measured ee will be artificially inflated.
The "Double Derivatization" Standard (Hoye's Method)
Do not rely on a single reaction. You must perform the reaction with both enantiomers of the CDA (e.g., (+)-MTPA and (-)-MTPA) to create a self-consistent dataset.[1]
Step-by-Step Protocol (Mosher Ester Synthesis)
Reagents:
-
Substrate: 5-10 mg of secondary alcohol or amine.[1]
-
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Acid chlorides are preferred for reactivity).[1]
-
Solvent: Dry Pyridine (acts as solvent and base) or
with DMAP/TEA.[1]
Workflow:
-
Setup: Prepare two distinct vials.
-
Reaction: Stir at room temperature under
for 2-4 hours. -
Workup: Quench with water, extract with ether/EtOAc, wash with 1M HCl (to remove pyridine), then saturated
. Dry over .[1] -
Analysis: Acquire
NMR (500 MHz+) for both crude products. Focus on the methoxy signal (~3.5 ppm) or protons adjacent to the chiral center.
Validation Logic: The "Self-Consistent" Check
If the method is valid, the
Figure 2: Decision tree for validating CDA results. Note that incomplete conversion invalidates the purity measurement.
Part 4: Alternative Agents (Beyond Mosher)
While Mosher's acid is the gold standard, specific chemical contexts require alternatives.
Camphanic Chloride[1][4][5][6][7][8]
-
Best For: Primary amines and sterically hindered alcohols.[1]
-
Advantage: Highly crystalline derivatives.[1] If NMR fails (signals overlap), you can often crystallize the diastereomer and use X-ray crystallography to determine absolute configuration.
-
Data Point: Camphanic derivatives often show superior separation in HPLC if the NMR method is inconclusive, serving as a bridge between the two techniques.
Feringa’s Reagent
-
Best For: Chiral amines and alcohols where distal protons need to be resolved.[1]
-
Advantage: Uses
NMR.[1] Phosphorus has a wide chemical shift range and no background signals in most organic molecules, offering cleaner integration than NMR.[1]
Pirkle’s Alcohol
-
Best For: Carboxylic acids (Reverse derivatization).[1]
-
Mechanism: Uses a chiral alcohol to derivatize a chiral acid substrate.[1][4]
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][4][5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6][4][5][7][8][9] Nature Protocols, 2, 2451–2458.[1][4] [Link]
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[2][4][5][7][8][9][10] Chemical Reviews, 104(1), 17–118.[1] [Link]
-
Parker, D. (1991).[1] NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.[1] [Link]
Sources
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. matilda.science [matilda.science]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Advanced IR Analysis of (1S)-Amino Alcohols: Disentangling Amine and Hydroxyl Signals
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Discrimination of overlapping O-H and N-H stretching vibrations in chiral (1S)-configured drug intermediates.
Executive Summary: The "Silent" Chirality Challenge
In the development of chiral pharmacophores—specifically (1S)-configured 1,2-amino alcohols (e.g., ephedrine analogs, adrenergic agonists)—standard FTIR often fails to distinguish between amine (-NH/NH₂) and hydroxyl (-OH) stretching vibrations. These groups exhibit severe spectral overlap in the 3100–3650 cm⁻¹ region.
Crucially, the (1S)-configuration often dictates a specific steric arrangement that facilitates intramolecular hydrogen bonding (OH···N). This interaction red-shifts the hydroxyl band, masking it directly behind the amine signal. Misinterpretation of this region can lead to incorrect conformational assignments during polymorph screening or salt selection.
This guide compares three analytical workflows to resolve this overlap:
-
Standard Diamond ATR-FTIR (The Baseline)
-
In-Situ Deuterium (D₂O) Exchange ATR (The Resolution Standard)
-
Second-Derivative Spectroscopy (The Mathematical Enhancer)
The Physics of Spectral Overlap in (1S)-Isomers
To select the correct method, one must understand the vibrational mechanics unique to (1S)-isomers.
The "Locked" Conformation
In many (1S)-amino alcohols, the stereocenter facilitates a gauche arrangement between the hydroxyl and amine groups. This proximity allows the lone pair of the nitrogen to accept the proton from the hydroxyl group, forming a stable 5-membered intramolecular hydrogen bond .
-
Free -OH: Typically appears sharp at ~3600–3650 cm⁻¹ .
-
Intramolecular H-bonded -OH (OH[1]···N): Shifts dramatically to ~3200–3400 cm⁻¹ , becoming broad and overlapping with the N-H doublet.
Diagram 1: The Mechanistic Shift
The following diagram illustrates how the (1S)-configuration facilitates the intramolecular bond that causes spectral confusion.
Caption: The (1S)-configuration promotes an intramolecular O-H···N bond, shifting the OH signal from a distinct 3620 cm⁻¹ to a masked 3300 cm⁻¹ region.
Comparative Analysis of Analytical Methods
The following table contrasts the effectiveness of three methods in resolving the OH/NH conflict.
Table 1: Performance Comparison
| Feature | Method A: Standard Diamond ATR | Method B: In-Situ D₂O Exchange | Method C: 2nd Derivative Analysis |
| Principle | Direct measurement of solid/liquid interface. | Isotopic substitution (H → D) shifts frequency by factor of ~1.35. | Mathematical enhancement of spectral curvature. |
| OH/NH Resolution | Low. Bands often merge into a single broad envelope. | High. OH/NH bands disappear; OD/ND bands appear at ~2500 cm⁻¹.[2] | Medium. Can resolve shoulders but fails with strong overlap. |
| Sample Integrity | Non-destructive. Recoverable. | Destructive (chemically altered to deuterated form). | Non-destructive (Post-processing). |
| Time Required | < 2 Minutes. | 15–30 Minutes. | Instant (Software). |
| Suitability for (1S) | Screening only. | Validation & Structural confirmation. | Quick check for hidden shoulders. |
Detailed Protocol: In-Situ D₂O Exchange (The Gold Standard)
This protocol is the most robust method for confirming the presence of amine vs. hydroxyl groups. By exchanging labile protons (H) with deuterium (D), the stretching vibrations shift to a "silent" region of the spectrum (2400–2600 cm⁻¹), revealing the underlying carbon backbone and confirming the assignment.
The "Self-Validating" Workflow
This protocol includes a built-in validation step: the disappearance of the 3300 cm⁻¹ band confirms the exchange is complete.
Equipment:
-
FTIR Spectrometer with Diamond ATR Accessory.
-
D₂O (Deuterium Oxide, >99.8% D).
-
Micropipette.
-
Volatile solvent (e.g., Methanol-OD) if dissolving is necessary.
Step-by-Step Procedure:
-
Baseline Scan:
-
In-Situ Exchange:
-
Without removing the sample, apply 2–5 µL of D₂O directly onto the sample covering the crystal.
-
Allow to sit for 60 seconds.
-
Note: For hydrophobic solids, dissolve the sample in a drop of MeOD (Methanol-d4) directly on the crystal and allow the solvent to evaporate.
-
-
Evaporation & Rescan:
-
Allow the D₂O to evaporate (or use a gentle stream of dry nitrogen).
-
Acquire the "Deuterated" spectrum immediately.
-
-
Differential Analysis:
-
Observation A (High Frequency): The broad bands at 3200–3600 cm⁻¹ (OH/NH) should collapse or disappear.
-
Observation B (Silent Region): New bands should appear at 2400–2650 cm⁻¹ (OD/ND).
-
Calculation: The Isotopic Shift Factor (
) should be approximately 1.35 .
-
Diagram 2: Decision Tree for Spectral Assignment
Caption: Logic flow for confirming functional group identity using Deuterium Exchange.
Experimental Data Reference
The following data summarizes typical shifts observed in (1S)-amino alcohols (e.g., Norepinephrine analogs) when subjected to the D₂O protocol.
| Vibration Mode | Standard Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) | Shift Ratio ( | Appearance |
| Free -OH | 3620 | 2680 | 1.35 | Sharp, often weak |
| H-Bonded -OH | 3350 | 2480 | 1.35 | Broad, Intense |
| Primary -NH₂ (asym) | 3380 | 2500 | 1.35 | Medium, Doublet |
| Primary -NH₂ (sym) | 3310 | 2450 | 1.35 | Medium, Doublet |
| Secondary -NH | 3300 | 2440 | 1.35 | Weak, Singlet |
Expert Insight: In (1S)-isomers, if the band at 3350 cm⁻¹ is exceptionally broad and intense, it is dominated by the Intramolecular H-bonded OH . If it is sharper and shows splitting, it is likely the Amine . The D₂O exchange clears both, but the shape of the resulting OD band (broad vs sharp) preserves the H-bonding information.
References
-
Comparison of IR and VCD for Chiral Amino Alcohols
-
Intramolecular Hydrogen Bonding Mechanics
- Title: Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol.
- Source: AIP Publishing / Journal of Chemical Physics.
-
URL:[Link]
-
H/D Exchange Methodology
-
General IR Interpret
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. ispc-conference.org [ispc-conference.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. azooptics.com [azooptics.com]
Safety Operating Guide
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol (CAS: 1568187-78-9). It is designed for laboratory personnel and safety officers managing pharmaceutical intermediates.
Executive Summary
-
Chemical Class: Chiral Amino Alcohol (Phenylethanolamine derivative).
-
Primary Hazard: Corrosive (Skin/Eyes) and Target Organ Toxicity .
-
Disposal Method: High-temperature incineration (primary); Neutralization (secondary/aqueous only).
-
Waste Code (RCRA - Indicative): Not P- or U-listed. Likely D002 (Corrosive) if in aqueous solution with pH > 12.5.
-
Immediate Action: Segregate from strong acids and oxidizers.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in determining the disposal route. This compound is an organic base with both amine and alcohol functionalities.
| Property | Description | Implications for Disposal |
| Physical State | Light yellow solid (at RT) | Dust control required; dispose of as solid hazardous waste. |
| Solubility | Soluble in alcohols, DMSO; Sparingly soluble in water. | Aqueous waste streams may precipitate the solid if pH changes.[1] |
| Basicity | Basic (Amine group) | Exothermic reaction with acids. Do not mix directly with concentrated acid waste. |
| Reactivity | Incompatible with acid chlorides, anhydrides, and strong oxidizers. | Risk of violent reaction or toxic gas generation. |
GHS Classification (Derived)
-
Signal Word: DANGER
-
H302: Harmful if swallowed.
-
H412: Harmful to aquatic life with long-lasting effects.
Pre-Disposal Handling & Segregation
Proper segregation prevents accidental reactions in waste containers.
Segregation Logic
-
DO NOT mix with acidic waste streams (e.g., H₂SO₄, HCl) without controlled neutralization. The heat of neutralization can pressurize containers.
-
DO NOT mix with halogenated solvents (e.g., DCM, Chloroform) unless the waste stream is specifically designated for "Halogenated Organic/Basic."
Packaging Requirements
-
Solids: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar. Label as "Hazardous Waste - Toxic/Corrosive Solid."
-
Liquids: Collect in HDPE or glass carboys. Avoid metal containers (aluminum) due to potential corrosion by the amine.
Disposal Workflows
Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
-
Applicability: Expired pure stock, contaminated gloves, weighing boats, filter paper.
-
Protocol:
-
Place materials in a dedicated solid waste container lined with a 6-mil polyethylene bag.
-
Label container: "Solid Hazardous Waste: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol. Toxic/Corrosive."[4]
-
Disposal Path: High-Temperature Incineration at a licensed facility. This ensures complete destruction of the bioactive pharmacophore.
-
Scenario B: Liquid Waste (Reaction Mother Liquor)
-
Applicability: Solvent mixtures containing the compound.[1]
-
Protocol:
-
Organic Solvents: If dissolved in methanol/ethanol/DMSO, collect in "Non-Halogenated Organic Waste."
-
Aqueous Mixtures: If in water, adjust pH to 6–9 using dilute Hydrochloric Acid (1M) slowly with stirring and cooling.
-
Disposal Path: Fuel blending or Incineration.
Scenario C: Spill Cleanup
-
Protocol:
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).
-
Contain: If liquid, dike with absorbent pillows. If solid, cover to prevent dust.[7]
-
Neutralize/Absorb:
-
Solid: Sweep up gently to avoid dust. Use a HEPA vacuum if available.
-
Liquid: Absorb with an inert material (Vermiculite or Chemizorb®). Do not use paper towels (combustible).
-
-
Decontaminate: Wipe surface with dilute acetic acid (vinegar) or citric acid solution to neutralize residues, followed by water.
-
Visualization: Waste Decision Tree
Caption: Operational decision tree for segregating and disposing of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol waste streams.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): This material is not specifically listed (P or U list) but is a Characteristic Waste if it exhibits corrosivity (D002).
-
Note: Even if neutralized, "derived-from" rules may apply depending on the solvent. Incineration is the safest compliance path for drug intermediates.
-
-
European Waste Catalogue (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
07 05 04:* Other organic solvents, washing liquids and mother liquors (from pharmaceuticals).
-
Emergency Contacts & Resources
-
Spill Response: Contact your facility's EHS department immediately for spills > 100g.
-
Poison Control: 1-800-222-1222 (USA).
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: (1S)-2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Fisher Scientific. (2025). Safety Data Sheet: Amino Alcohol Derivatives. Retrieved from
Sources
Personal protective equipment for handling (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
This guide serves as a definitive operational manual for the safe handling, containment, and disposal of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol .
This compound is a chiral amino-alcohol intermediate, structurally analogous to phenylethanolamines (e.g., Octopamine, Sotalol precursors). Based on its functional groups (primary amine, benzylic alcohol) and physical state (solid), it presents specific hazards—primarily skin corrosion/irritation and severe eye damage —requiring strict adherence to the protocols below.[1]
Chemical Identity & Hazard Profiling
Before selecting PPE, we must define the enemy. This compound is a corrosive solid .
-
Chemical Name: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
-
Synonyms: (1S)-2-Amino-1-(4-isopropylphenyl)ethanol; (S)-1-(4-Isopropylphenyl)-2-aminoethanol.
-
CAS Number: 91339-24-1 (Generic/Racemate reference for safety data read-across).
-
Physical State: White to light yellow solid/powder.
-
Solubility: Soluble in alcohols, DMSO; moderately soluble in water.
Risk Assessment (GHS Classification via Read-Across)
Specific SDS data for the (1S)-isomer is rare. The following classification is derived from structural analogs (e.g., 2-Amino-1-phenylethanol).
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage. | DANGER |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] | DANGER |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] | WARNING |
| STOT - SE | 3 | H335: May cause respiratory irritation. | WARNING |
Critical Note: As a primary amine, this compound is basic. Upon contact with moisture (skin/mucous membranes), it generates hydroxide ions locally, leading to liquefactive necrosis. Treat all direct contact as a chemical burn risk.
Engineering Controls: The First Line of Defense
PPE is the last barrier. Engineering controls must be the primary containment strategy.
-
Primary Containment: All open handling (weighing, dispensing, solubilizing) must occur inside a certified Chemical Fume Hood .
-
Sash Height: Maintain at or below the certified working height (typically 18 inches).
-
Airflow: Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before use.
-
-
Static Control: As a dry powder, static charge can cause dispersion. Use an antistatic gun or ionizer during weighing to prevent "flying" powder.
-
Decontamination Zone: Designate a specific area within the hood for this compound. Line the surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture micro-spills.
Personal Protective Equipment (PPE) Specifications
Do not default to "standard lab PPE." The corrosive nature of amino alcohols requires specific barrier materials.[1]
A. Hand Protection (Glove Selection)
Rationale: Amines can permeate thin latex and degrade nitrile over time.
-
Primary Layer: Nitrile Rubber (0.11 mm / 4 mil) .
-
Function: Dexterity and splash protection.
-
-
Secondary Layer (Recommended for >1g handling): Long-cuff Nitrile or Neoprene (0.2 mm / 8 mil) over the primary glove.
-
Function: Extended breakthrough time and wrist protection.
-
-
Protocol: "Double-gloving" is mandatory when handling stock solutions (>1 M). Change outer gloves immediately upon splash.
B. Eye & Face Protection
Rationale: Corrosive solids cause irreversible corneal opacity. Safety glasses are insufficient because dust can bypass the side shields.
-
Requirement: Chemical Splash Goggles (Indirect Vented) .
-
Standard: ANSI Z87.1+ (D3 rating for splash/droplet).
-
-
High-Risk Operations: Add a Face Shield if handling large volumes of liquid solution (>100 mL) or conducting vigorous reactions (reflux/distillation).
C. Respiratory Protection
Rationale: While non-volatile, the dust is a respiratory irritant/corrosive.
-
Standard Operation: Fume hood usage negates the need for a respirator.
-
Spill Cleanup / Outside Hood: Use a Half-face respirator with P100 (HEPA) + Organic Vapor cartridges (OV/P100). The OV cartridge protects against amine vapors if the solid is dissolved in organic solvents.
D. Body Protection
-
Standard: Cotton Lab Coat (buttoned to the neck).
-
Enhanced: Chemical-resistant apron (Tyvek or PVC) if working with large liquid volumes.
Visual Decision Logic: PPE & Gowning
The following diagram outlines the decision process for selecting PPE based on the specific task.
Caption: Logic flow for selecting appropriate PPE based on physical state and engineering control availability.
Operational Handling Procedures
Protocol A: Weighing & Solubilization
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a "tarred transfer" method:
-
Tare a vial with a cap inside the hood.
-
Add solid. Cap tightly.
-
Weigh the sealed vial outside.
-
Return to hood to adjust.
-
-
Solvent Addition: Add solvent (e.g., Methanol, DMSO) slowly. The heat of solution is generally low for this mass, but amines can react exothermically with acids. Never add directly to strong acids.
-
Labeling: Label the container immediately with "CORROSIVE" and the exact chemical name.
Protocol B: Spill Cleanup (Small Scale < 10g)
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Wear Chemical Goggles and Double Nitrile Gloves .
-
Containment:
-
Solid: Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid: Absorb with vermiculite or a dedicated "Basic/Amine" spill kit.
-
-
Neutralization: Wipe the surface with dilute acetic acid (vinegar) or 1M HCl to neutralize amine residues, followed by water.
-
Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Corrosive Solid."
Waste Disposal & Decontamination
Do not dispose of this compound down the drain.[2] It is toxic to aquatic life and corrosive to plumbing.
| Waste Stream | Classification | Container Type | Labeling Requirements |
| Solid Waste | Hazardous Chemical | HDPE Wide-Mouth Jar | "Solid Waste: Corrosive, Toxic. Contains (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol" |
| Liquid Waste | Basic Organic | Glass or HDPE Bottle | "Basic Organic Waste. pH > 10. Contains Amines."[3][4][5][6][7][8] |
| Contaminated PPE | Hazardous Debris | Clear Plastic Bag | "Contaminated Debris: Corrosive." |
Decontamination of Glassware: Rinse glassware with 10% HCl or dilute acetic acid to protonate the amine (making it water-soluble and non-volatile), then wash with soap and water.
References
-
BenchChem. (2025).[1] Personal protective equipment for handling 2-(Isopropylamino)ethanol. Retrieved from (Note: Used as structural read-across for amino-ethanol handling).
-
Fisher Scientific. (2025). Safety Data Sheet: (R)-(-)-2-Amino-1-phenylethanol. Retrieved from (Note: Primary structural analog for hazard classification).
-
Sigma-Aldrich. (2025). Product Specification: 2-amino-1-(4-isopropylphenyl)ethanol. Retrieved from .
-
PubChem. (2025). Compound Summary: (1S)-2-amino-1-phenylethan-1-ol.[4] National Library of Medicine. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. (1S)-2-amino-1-phenylethan-1-ol | C8H11NO | CID 643217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
